Product packaging for Lariciresinol, (+)-(Cat. No.:CAS No. 486-29-3)

Lariciresinol, (+)-

Cat. No.: B13387443
CAS No.: 486-29-3
M. Wt: 360.4 g/mol
InChI Key: MHXCIKYXNYCMHY-UHFFFAOYSA-N
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Description

Overview of Lignans (B1203133) as Phenolic Secondary Metabolites in Plants

Lignans are a major class of phenolic secondary metabolites, compounds that are widespread throughout the plant kingdom. taylorfrancis.comresearchgate.net They are derived from the oxidative coupling of two phenylpropanoid units. nih.govagromed.at These phenylpropanoids originate from the shikimic acid biosynthetic pathway. nih.gov As secondary metabolites, lignans are not involved in the primary functions of growth, development, or reproduction, but they play crucial roles in plant fitness, including defense against pathogens and acting as signal compounds. agromed.atmdpi.com

Found in various parts of plants such as wood, roots, leaves, flowers, fruits, and seeds, lignans exhibit significant structural diversity. taylorfrancis.comtaylorandfrancis.com This diversity gives rise to a wide range of biological activities. researchgate.netnih.gov Research has highlighted their potential as antioxidant, anti-inflammatory, antitumor, and antimicrobial agents. researchgate.netnih.gov Their presence in the human diet, through foods like whole grains, seeds, fruits, and vegetables, has spurred considerable scientific interest in their health-relevant properties. taylorfrancis.comnih.govmdpi.com

Academic Significance of (+)-Lariciresinol as a Furofuran Lignan (B3055560)

(+)-Lariciresinol is a specific type of lignan classified chemically as a furofuran lignan, featuring a tetrahydrofuran (B95107) ring in its core structure. nih.govcontaminantdb.ca Its full chemical name is 4-[[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol. contaminantdb.cawikipedia.org The academic significance of (+)-Lariciresinol stems from its notable biological activities and its role as a key intermediate in plant biochemistry.

One of the pivotal moments in its study was its isolation from Arabidopsis thaliana, a model organism in plant biology. medchemexpress.comresearchgate.net This discovery facilitated deeper research into the genetic and enzymatic pathways of lignan biosynthesis. researchgate.net Studies have elucidated that pinoresinol-lariciresinol reductases (PLRs) are key enzymes in its formation. nih.govresearchgate.net

Furthermore, (+)-Lariciresinol has demonstrated a range of potent biological effects in preclinical research, which contributes to its academic importance. These activities include:

Antioxidant Properties: It acts as a strong radical scavenger and can chelate metal ions, thereby reducing oxidative stress. biosynth.commdpi.comnih.govresearchgate.net

Anti-inflammatory Effects: Research suggests it can modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. caringsunshine.comontosight.ai A glycoside of lariciresinol (B1674508) has been shown to inhibit the influenza A virus-induced pro-inflammatory response. nih.govresearchgate.net

Antimicrobial Activity: It has shown inhibitory effects against various pathogens, including human pathogenic fungal strains and foodborne bacteria like Staphylococcus aureus and Escherichia coli O157:H7. frontiersin.orgebi.ac.uk

Antitumor Activity: Studies have explored its potential to inhibit the growth of certain cancer cells. medchemexpress.combiocrick.com

These diverse biological activities make (+)-Lariciresinol a compound of significant interest in pharmacology, phytochemistry, and nutraceutical research. biosynth.comcymitquimica.com

Role of (+)-Lariciresinol as an Enterolignan Precursor

In addition to its intrinsic biological activities, (+)-Lariciresinol is a significant precursor to mammalian lignans, known as enterolignans. wikipedia.orginvivochem.com When plant-based foods containing (+)-Lariciresinol are consumed, the compound is metabolized by the gut microbiota into enterodiol (B191174) and enterolactone (B190478). biosynth.comcaringsunshine.comresearchgate.netmdpi.com These enterolignans are readily absorbed by the body and are believed to be responsible for many of the health-protective effects associated with dietary lignan intake. caringsunshine.comresearchgate.net

The conversion process involves several enzymatic steps carried out by intestinal bacteria. ontosight.aiontosight.ai Research has shown that lariciresinol is an efficient precursor, being extensively converted to enterodiol and enterolactone. researchgate.netcambridge.org The metabolic pathway is thought to involve the conversion of pinoresinol (B1678388) to lariciresinol, which is then further metabolized to secoisolariciresinol (B192356), an intermediate in the formation of enterolignans. researchgate.net This role as a key dietary precursor places (+)-Lariciresinol at the center of research into the interaction between diet, gut microbiota, and human health. caringsunshine.commdpi.com

Historical Context of Lignan Research and the Emergence of (+)-Lariciresinol as a Research Focus

The scientific study of lignans dates back to at least the 1970s. nih.gov A major breakthrough occurred in the 1980s with the discovery that lignans could be produced by the gut microbiota of humans and animals from plant-based precursors. nih.gov Initially, research focused primarily on secoisolariciresinol and matairesinol (B191791) as the main dietary precursors to the bioactive enterolignans. cambridge.org

The focus on (+)-Lariciresinol emerged more recently, as scientific understanding of lignan metabolism deepened. A pivotal 2001 study, and subsequent research, identified that other lignans, including (+)-lariciresinol and pinoresinol, were also significant and highly efficient precursors to enterolignans. cambridge.org This finding significantly broadened the scope of lignan research. It was discovered that in many plant foods, lariciresinol and pinoresinol are present in higher concentrations than the previously studied secoisolariciresinol and matairesinol. cambridge.org This realization underscored the importance of including (+)-Lariciresinol in lignan databases and dietary intake assessments, solidifying its position as a key compound of interest in nutritional and biomedical science. The volume of research on lignans has grown substantially since the year 2000, reflecting the expanding interest in compounds like (+)-Lariciresinol. nih.gov

Data Tables

Chemical Properties of (+)-Lariciresinol

Property Value Reference
IUPAC Name 4-[[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol nih.govwikipedia.org
CAS Number 27003-73-2 nih.govbiosynth.comsigmaaldrich.com
Molecular Formula C₂₀H₂₄O₆ nih.govbiosynth.comsigmaaldrich.com
Molar Mass 360.40 g/mol wikipedia.orgbiosynth.comsigmaaldrich.com
Class Furofuran Lignan nih.govfoodb.ca

Selected Natural Sources of (+)-Lariciresinol

Source Plant Part/Food Type Reference
Linum usitatissimum Flaxseed taylorandfrancis.com
Sesamum indicum Sesame seeds wikipedia.orgbiosynth.com
Brassica vegetables Vegetables wikipedia.org
Abies alba Bark and wood wikipedia.org
Rubia philippinensis Roots nih.govfrontiersin.org
Arabidopsis thaliana Whole plant medchemexpress.com
Wine Beverage ciencia-e-vinho.com
Grains Cereal products biosynth.commdpi.com

Summary of Researched Biological Activities of (+)-Lariciresinol

Activity Research Finding Reference
Antioxidant Demonstrated strong radical scavenging (DPPH, ABTS, superoxide), inhibited ROS generation, and increased antioxidant enzyme levels via Nrf2-p38 signaling. mdpi.comnih.gov
Anti-inflammatory Preclinical studies suggest it modulates inflammatory pathways, such as inhibiting NF-κB activation and pro-inflammatory cytokine production. caringsunshine.com
Antimicrobial Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli O157:H7, with MIC values of 125–250 μg/mL. frontiersin.org
Antifungal Showed potent activity against several human pathogenic fungal strains, including Candida albicans. medchemexpress.comebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O6 B13387443 Lariciresinol, (+)- CAS No. 486-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCIKYXNYCMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003294
Record name 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-29-3, 83327-19-9
Record name Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Distribution and Occurrence of + Lariciresinol

Botanical Sources and Plant Families Containing (+)-Lariciresinol

(+)-Lariciresinol has been identified in a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. The following sections delve into specific botanical sources where this compound has been detected and studied.

Presence in Rubia philippinensis

(+)-Lariciresinol has been successfully isolated from the roots of Rubia philippinensis. nih.govresearchgate.net Chromatographic methods were employed to extract and characterize this polyphenolic lignan (B3055560) from the plant's ethanol (B145695) extract. nih.gov Studies have focused on the antioxidative properties of (+)-lariciresinol from this source. nih.govresearchgate.net

Identification in Linum usitatissimum (Flaxseed) and Linum flavum

For the first time, lariciresinol (B1674508) was identified in two types of flaxseed, Linum usitatissimum L. and Linum flavum L., through gas chromatography-mass spectrometry (GC-MS) analysis. nih.govacs.org While flaxseed is known as the richest dietary source of lignans (B1203133), primarily secoisolariciresinol (B192356) glycosides, this research expanded the known lignan profile of flax to include lariciresinol. nih.govacs.org Stereochemical analysis revealed that the lariciresinol found in flaxseed consists predominantly of one enantiomer. nih.gov Further research has investigated the role of pinoresinol-lariciresinol reductases in the biosynthesis of lignans, including lariciresinol, in Linum species. researchgate.net

Detection in Cucurbita pepo L. (Pumpkin Seeds)

Lariciresinol has been identified for the first time in pumpkin seeds (Cucurbita pepo L.) using GC-MS analysis. nih.govacs.org Pumpkin seeds are recognized for containing significant phytoestrogens, including secoisolariciresinol and lariciresinol. medwinpublishers.comrjppd.orgcapes.gov.br These lignans are noted as important bioactive compounds within the seeds. nih.gov

Occurrence in Camellia sinensis and Raphanus sativus var. sativus

The presence of lariciresinol has been reported in Camellia sinensis (the tea plant) and Raphanus sativus var. sativus (radish). nih.govinvivochem.com In Camellia sinensis, two pinoresinol (B1678388)/lariciresinol reductases (CsPLR1 and CsPLR2) have been identified, which are enzymes involved in the conversion of pinoresinol to lariciresinol and secoisolariciresinol. nih.gov

Isolation from Isatis indigotica Fortune ex Lindl.

Both (+)-lariciresinol and its enantiomer, (-)-lariciresinol (B1260115), have been isolated from the roots of Isatis indigotica Fortune ex Lindl., a plant used in traditional Chinese medicine. nih.govmdpi.comresearchgate.netorcid.orgmdpi.com Research has demonstrated the presence of various lignans in the roots of this plant, with studies specifically isolating (-)-lariciresinol and investigating its biological activities. nih.govmdpi.com

Presence in Arabidopsis thaliana

Lariciresinol has been isolated and identified in Arabidopsis thaliana, a model organism in plant biology. medchemexpress.comnih.gov The biosynthesis of lariciresinol in this plant is catalyzed by pinoresinol reductase (PrR) from (-)-pinoresinol (B158572). nih.govosti.gov Two genes, PrR1 and PrR2, encode for enzymes that carry out this conversion. nih.govnih.govosti.gov Studies have shown that AtPrR1 can reduce both (+)- and (-)-pinoresinols to their respective lariciresinol enantiomers, while AtPrR2 is selective for (-)-pinoresinol. nih.gov The differential expression of these enzyme isoforms plays a role in determining the enantiomeric composition of lariciresinol in the plant. nih.gov

Data Tables

Table 1: Botanical Sources of (+)-Lariciresinol

Botanical NameCommon NamePlant PartMethod of Identification
Rubia philippinensis-RootsChromatographic methods
Linum usitatissimumFlaxseedSeedsGas Chromatography-Mass Spectrometry (GC-MS)
Linum flavumYellow FlaxSeedsGas Chromatography-Mass Spectrometry (GC-MS)
Cucurbita pepo L.PumpkinSeedsGas Chromatography-Mass Spectrometry (GC-MS)
Camellia sinensisTea Plant-Reported Occurrence, Enzymatic Assays
Raphanus sativus var. sativusRadish-Reported Occurrence
Isatis indigotica Fortune ex Lindl.-RootsIsolation
Arabidopsis thalianaThale Cress-Isolation, Enzymatic Assays

Identification in Taiwania cryptomerioides Hayata

(+)-Lariciresinol has been identified in Taiwania cryptomerioides, an indigenous conifer species of Taiwan known for its abundance of lignans, particularly in its heartwood. researchgate.netnchu.edu.twresearchgate.net Research has elucidated the biosynthetic pathway of lignans in this species, involving pinoresinol-lariciresinol reductases (PLRs). researchgate.netnchu.edu.tw Specifically, studies have shown that the enzyme TcPLR1 can reduce (+)-pinoresinol to produce lariciresinol. researchgate.netnchu.edu.tw This enzymatic activity is a key step in the formation of various lignans within the wood tissues of Taiwania cryptomerioides. researchgate.netnchu.edu.tw The investigation into the gene expression and enzymatic activity of these reductases has been crucial in understanding the accumulation of lignans during wood formation in this species. researchgate.netnchu.edu.twmdpi.com

Presence in Wood Knots (e.g., Picea abies, Abies spp.)

Wood knots of certain coniferous trees are exceptionally rich sources of lignans, including (+)-Lariciresinol. researchgate.net In Norway spruce (Picea abies), while 7-hydroxymatairesinol is the predominant lignan, (+)-Lariciresinol is also present among the various lignans identified. researchgate.netresearchgate.netnih.gov The total concentration of lignans in Norway spruce knotwood can be substantial, ranging from 5% to as high as 24% of the dry weight. researchgate.netresearchgate.netnih.gov

In most fir (Abies) species, secoisolariciresinol and lariciresinol are the main lignans found in the knots. researchgate.net For instance, in silver fir (Abies alba), lariciresinol is a dominant lignan in the wood samples. mdpi.commdpi.com The concentration of these compounds is significantly higher in the knotwood compared to the stemwood. researchgate.netmdpi.com Studies on silver fir have identified lariciresinol in knotwood extracts, with its concentration being particularly characteristic in sections of dead knots embedded in heartwood. mdpi.com

Table 1: Lignan Composition in the Knotwood of Select Coniferous Species

SpeciesMajor LignansReference
Picea abies (Norway Spruce)7-hydroxymatairesinol, Lariciresinol researchgate.netresearchgate.net
Abies spp. (Firs)Secoisolariciresinol, Lariciresinol researchgate.netmdpi.commdpi.com

Distribution in Dietary Sources (e.g., Grains, Vegetables, Fruits, Beverages)

(+)-Lariciresinol is widely distributed across a variety of common dietary sources. cambridge.orgnih.govobservatoireprevention.org It is considered one of the major enterolignan precursors found in the human diet, alongside pinoresinol, secoisolariciresinol, and matairesinol (B191791). cambridge.orgnih.gov

Grains and Seeds: Grain products are recognized as important sources of lignans, with concentrations of total lignans ranging from 7 to 764 µ g/100g . cambridge.orgnih.gov Sesame seeds have been found to contain relatively high concentrations of lignans, mainly pinoresinol and lariciresinol. cambridge.orgnih.gov

Vegetables: Many vegetables, particularly Brassica vegetables, contain unexpectedly high levels of lignans, with pinoresinol and lariciresinol being the main contributors. cambridge.orgnih.gov

Fruits: Fruits also contribute to the dietary intake of lignans, with concentrations often similar to those found in grain products. cambridge.orgnih.gov

Beverages: Lignan levels in beverages can vary significantly. For example, red wine has been shown to contain measurable amounts of lignans, while others like cola may have none. cambridge.orgnih.gov Tea and coffee are also notable sources. observatoireprevention.orgresearchgate.net

Studies have shown that in most food products, the amount of lariciresinol and pinoresinol is often greater than that of the more traditionally studied lignans, secoisolariciresinol and matairesinol. cambridge.orgnih.gov This highlights the importance of including lariciresinol in assessments of dietary lignan intake. cambridge.orgfoodandnutritionresearch.net

Forms of (+)-Lariciresinol in Plant Tissues (e.g., Free vs. Glycosylated)

In plant tissues, (+)-Lariciresinol can exist in both free and glycosylated forms. nih.govmdpi.comfrontiersin.org Glycosylation, the enzymatic process of attaching a sugar molecule to the lignan, is a common modification for many secondary metabolites in plants. nih.govmdpi.comfrontiersin.org This process is thought to play a role in the stabilization and sequestration of these compounds within the plant cell, often in the vacuole. frontiersin.orgoup.com

For instance, research on Arabidopsis has shown that glycosylated pinoresinol and lariciresinol lignans accumulate in leaves upon infection with certain fungi. frontiersin.org The glycosylation of lignans like lariciresinol is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov While the aglycones (the non-sugar part) of lignans are often considered more potent antioxidants, their glycosylated forms are more stable within the plant. nih.gov The specific form of lariciresinol, whether free or glycosylated, can vary depending on the plant species, tissue type, and environmental conditions. nih.govfrontiersin.org In wood knots of some coniferous species, lignans are found in their free form and can be easily extracted. researchgate.net However, in many other plant sources, they are present as glycosides, and analytical methods often require a hydrolysis step to release the free aglycones for quantification. researchgate.net

Quantitative Analysis of (+)-Lariciresinol Levels in Diverse Plant Matrices

The quantification of (+)-Lariciresinol in various plant materials has been a subject of extensive research, revealing a wide range of concentrations.

In a study of Dutch plant foods, the content of lariciresinol was determined in a wide array of products. cambridge.orgnih.gov For example, the total lignan concentration in grain products ranged from 7 to 764 µ g/100 g, with lariciresinol being a significant contributor. cambridge.orgnih.gov Brassica vegetables showed high levels, ranging from 185 to 2321 µ g/100 g of total lignans, again with a major contribution from pinoresinol and lariciresinol. cambridge.orgnih.gov

Table 2: Total Lignan Content (including Lariciresinol) in Selected Food Categories

Food CategoryTotal Lignan Concentration (µg/100g or µg/100mL)Reference
Grains7 - 764 cambridge.orgnih.gov
Vegetables (Brassica)185 - 2321 cambridge.orgnih.gov
Beverages (Red Wine)up to 91 µg/100mL cambridge.orgnih.gov

In the context of wood, the concentration of lignans is notably high in the knotwood of certain conifers. For Picea abies, the total lignan content in knotwood can be between 6% and 24% of the dry mass. researchgate.net In a study of Abies alba, secoisolariciresinol was the predominant lignan in knotwood, with a concentration of 29.8 mg/g, while lariciresinol was also a characteristic compound. mdpi.com

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors are commonly employed for the quantitative analysis of lariciresinol and other lignans in plant matrices. researchgate.netmdpi.com These methods often involve an initial extraction followed by a hydrolysis step to cleave the glycosidic bonds and measure the total amount of the lignan aglycone. researchgate.net

Biosynthesis of + Lariciresinol in Plants

General Lignan (B3055560) Biosynthetic Pathway from Monolignols

Lignans (B1203133) are a large group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. taylorandfrancis.com The foundational steps of their biosynthesis are shared with the synthesis of lignin, another major plant polymer. mdpi.com Both pathways utilize monolignols as their primary building blocks. mdpi.comnih.gov

The journey to (+)-lariciresinol begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. mdpi.comnih.gov The general phenylpropanoid pathway converts L-phenylalanine into various hydroxycinnamic acids and their CoA-esters. frontiersin.orguvic.ca A series of enzymatic reactions, including deamination, hydroxylation, and methylation, produces the key monolignol precursors. nih.govnih.govroyalsocietypublishing.org

The primary monolignols involved in lignan biosynthesis are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. mdpi.comresearchgate.net These monolignols serve as the fundamental C6-C3 units that will ultimately be coupled to form the lignan backbone. nih.gov Coniferyl alcohol is the direct precursor for the formation of pinoresinol (B1678388), the immediate antecedent of lariciresinol (B1674508). nih.gov

The core enzymes of the general phenylpropanoid pathway leading to monolignol synthesis are well-established and include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid. frontiersin.orguvic.caresearchgate.net

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orguvic.caresearchgate.net

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA. frontiersin.orguvic.caresearchgate.net

Subsequent reactions involving hydroxylases, O-methyltransferases, and reductases convert p-coumaroyl-CoA into the various monolignols. nih.govresearchgate.net

The first committed step in the biosynthesis of many 8-8' linked lignans, including (+)-lariciresinol, is the dimerization of two monolignol molecules. researchgate.netresearchgate.net This process is not a random chemical coupling but is instead a highly controlled biochemical reaction. The key players in this step are laccases or peroxidases, which generate monolignol radicals, and dirigent proteins (DIRs), which guide the stereospecific outcome of the radical-radical coupling. nih.govresearchgate.net

In the formation of pinoresinol, two coniferyl alcohol radicals are coupled. nih.gov In the absence of a guiding protein, this coupling would result in a racemic mixture of (+)- and (-)-pinoresinol (B158572). researchgate.net However, dirigent proteins capture and orient the monolignol radicals in a specific conformation, ensuring that the coupling occurs in a regio- and stereospecific manner. nih.govnih.gov To form the precursor for (+)-lariciresinol, a (+)-pinoresinol-forming dirigent protein is required. nih.gov This protein directs the coupling of two coniferyl alcohol radicals to exclusively yield (+)-pinoresinol. nih.govresearchgate.net This stereochemical control at the very beginning of the pathway is crucial for determining the final enantiomeric form of the downstream lignans. nih.gov

Enzymatic Conversion of Pinoresinol to (+)-Lariciresinol

Once (+)-pinoresinol is formed, it undergoes a sequential reduction to produce (+)-lariciresinol. This conversion is a critical step that introduces further stereochemical complexity and is catalyzed by a specific family of reductases.

Pinoresinol-lariciresinol reductases (PLRs) are NADPH-dependent enzymes that catalyze the conversion of pinoresinol to lariciresinol and, in many cases, the subsequent reduction of lariciresinol to secoisolariciresinol (B192356). nih.govnih.gov The conversion of pinoresinol to lariciresinol involves the reductive opening of one of the furan (B31954) rings of the pinoresinol molecule. nih.gov

These enzymes are pivotal branch point enzymes in lignan biosynthesis, channeling the metabolic flux from the furofuran lignan pinoresinol towards various other lignan classes. nih.govwsu.edu The activity of PLRs represents the entry point for the synthesis of a diverse array of 8-8' lignans. researchgate.netresearchgate.net Depending on the specific PLR and the plant species, the pathway can lead to lariciresinol, secoisolariciresinol, or other downstream products. nih.gov

The stereochemistry of the final lignan product is determined not only by the initial dirigent protein-mediated coupling but also by the stereospecificity of the PLR enzymes. nih.govscilit.com To produce (+)-lariciresinol, the PLR enzyme must act specifically on (+)-pinoresinol.

Research has shown that plants possess multiple PLR isoforms, often with opposing enantiospecificities. nih.govresearchgate.net For example, an enzyme that converts (+)-pinoresinol will yield (+)-lariciresinol. Conversely, a different PLR might specifically act on (-)-pinoresinol to produce (-)-lariciresinol (B1260115). nih.govscilit.com This enzymatic specificity is the mechanism by which plants can produce optically pure lignans. nih.gov The expression of different PLR genes in various tissues or at different developmental stages allows plants to control the enantiomeric composition of the lignans they produce. nih.govresearchgate.net The formation of (+)-lariciresinol is therefore dependent on the presence and activity of a PLR that preferentially recognizes and reduces (+)-pinoresinol.

Several PLR isoforms have been isolated, cloned, and characterized from various plant species, revealing differences in their substrate specificity and catalytic efficiency.

Linum usitatissimum (Flax) PLRs (LuPLR): Flax is a rich source of lignans, and studies have identified at least two PLRs with opposite enantiospecificities. One isoform, often referred to as PLR-Lu1, is involved in the synthesis of (+)-secoisolariciresinol from (-)-pinoresinol via (-)-lariciresinol. nih.govresearchgate.net Another isoform, PLR-Lu2, is responsible for converting (+)-pinoresinol into lignans with the opposite stereochemistry. nih.govresearchgate.net The differential expression of these two genes in different organs (seeds vs. leaves and stems) determines the specific enantiomeric profile of lignans throughout the plant. nih.govscilit.com

Isatis indigotica PLR1 (IiPLR1): This PLR is notable because, unlike some other characterized reductases, it efficiently catalyzes both sequential reduction steps: from pinoresinol to lariciresinol and from lariciresinol to secoisolariciresinol. researchgate.netresearchgate.net Phylogenetic analysis shows a close relationship between IiPLR1 and reductases from Arabidopsis thaliana, yet they exhibit different substrate preferences. researchgate.net IiPLR1 can reduce both pinoresinol and lariciresinol with comparable efficiency. researchgate.net

Arabidopsis thaliana Pinoresinol Reductases (AtPrR): In the model plant Arabidopsis thaliana, two genes have been identified that encode enzymes initially annotated as PLRs. However, detailed characterization revealed that these enzymes, named AtPrR1 and AtPrR2, show strict substrate specificity for pinoresinol and have very weak or no activity towards lariciresinol. researchgate.netnih.gov Therefore, they are more accurately classified as pinoresinol reductases (PrRs) rather than pinoresinol-lariciresinol reductases. nih.gov Their primary role is the conversion of pinoresinol to lariciresinol, but not the subsequent reduction. nih.gov This demonstrates that in some plants, the two reduction steps may be catalyzed by different enzymes. researchgate.net

Table 1. Comparison of Characterized Pinoresinol-Lariciresinol Reductase (PLR) Isoforms

Isoform Source Organism Substrate(s) Product(s) Key Characteristics
LuPLR1/LuPLR2 Linum usitatissimum (Flax) (-)-Pinoresinol / (+)-Pinoresinol (-)-Lariciresinol / (+)-Lariciresinol Exhibit opposite enantiospecificities, controlling the enantiomeric composition of lignans in different plant organs. nih.govscilit.comresearchgate.net
IiPLR1 Isatis indigotica Pinoresinol, Lariciresinol Lariciresinol, Secoisolariciresinol Efficiently catalyzes two sequential reduction steps. researchgate.netresearchgate.net
AtPrR1/AtPrR2 Arabidopsis thaliana Pinoresinol Lariciresinol Show strict substrate specificity for pinoresinol; classified as pinoresinol reductases (PrRs) due to weak activity on lariciresinol. researchgate.netnih.gov

Downstream Metabolism of (+)-Lariciresinol in Plants

Once synthesized from its precursor, (+)-pinoresinol, (+)-Lariciresinol serves as a critical branch-point intermediate. It can either be further reduced or undergo glycosylation, leading to a diverse array of lignan structures.

The conversion of (+)-lariciresinol to secoisolariciresinol is a key step in the biosynthesis of many downstream lignans. This reaction is catalyzed by a family of NADPH-dependent enzymes known as pinoresinol-lariciresinol reductases (PLRs). nih.govresearchgate.net These enzymes are pivotal as they represent the entry point for the synthesis of 8-8' lignans and contribute significantly to their structural diversity. researchgate.net

PLRs typically catalyze two sequential reduction steps: the first converts pinoresinol to lariciresinol, and the second reduces lariciresinol to secoisolariciresinol. nih.govresearchgate.net However, the efficiency and substrate specificity of these enzymes can vary significantly between plant species.

Bifunctional PLRs: Many characterized PLRs can efficiently catalyze both reduction steps. researchgate.net For instance, the PLR1 enzyme from Isatis indigotica (IiPLR1) can reduce both pinoresinol and lariciresinol with comparable efficiency. researchgate.net

Monofunctional PLRs (PrRs): In contrast, some plants possess reductases with a strong preference for only the first reduction step. In the model plant Arabidopsis thaliana, two PLR-annotated genes were found to encode enzymes that efficiently reduce pinoresinol to lariciresinol but show very weak or no activity toward lariciresinol. nih.gov Consequently, these enzymes were reclassified as pinoresinol reductases (PrRs). nih.gov This strict substrate preference effectively leads to the accumulation of lariciresinol in this species. nih.gov

The stereospecificity of PLRs is also a critical factor, determining the enantiomeric form of the final product. nih.govresearchgate.net For example, the PLR from Linum album (PLR-La1) converts (+)-pinoresinol into (-)-secoisolariciresinol, whereas the enzyme from Linum usitatissimum (PLR-Lu1) also acts on (+)-pinoresinol but ultimately produces (+)-secoisolariciresinol. researchgate.netresearchgate.net This enzymatic control is fundamental to the specific profile of lignans produced by a particular plant. nih.gov

Glycosylation, the attachment of sugar moieties to the lariciresinol backbone, is a crucial downstream modification. This process is catalyzed by UDP-sugar dependent glycosyltransferases (UGTs) and plays a key role in altering the solubility, stability, and subcellular localization of lignans. nih.govnih.gov These enzymes transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of acceptor molecules like lariciresinol. nih.govebi.ac.uk

In Isatis indigotica, a plant known for its antiviral lignan glycosides, several UGTs involved in lariciresinol metabolism have been characterized. nih.gov These enzymes can glycosylate the 4-hydroxyl and 4'-hydroxyl groups of lariciresinol to produce monoglucosides and diglucosides. nih.gov For example, (+)-lariciresinol can be converted to (+)-lariciresinol-4-O-β-D-glucoside and further to lariciresinol-4,4′-bis-O-β-D-glucosides (also known as clemastanin B). nih.govsciprofiles.com Kinetic analysis of UGTs from I. indigotica revealed that different enzymes have varying efficiencies and roles in planta. While some are primarily involved with precursor molecules, others, like IiUGT4, are specifically responsible for the glycosylation of lariciresinol and are dominant in the biosynthesis of its glycosides. nih.gov

Table 1: Characterized UGTs from Isatis indigotica Involved in Lignan Glycosylation
EnzymeFamilySubstratePrimary Product(s)Reference
IiUGT1UGT72Pinoresinol, LariciresinolPinoresinol diglucoside nih.gov
IiUGT4UGT71BLariciresinolLariciresinol glycosides (Clemastanin B) nih.gov
IiUGT71B5aUGT71BConiferin, LariciresinolConiferin nih.gov

Regulation of (+)-Lariciresinol Biosynthesis

The production of (+)-Lariciresinol is a highly regulated process, controlled at multiple levels to respond to developmental cues and environmental stimuli.

The expression of genes encoding the enzymes of the lignan biosynthetic pathway is a primary point of regulation. nih.govmdpi.com The abundance of transcripts for enzymes like PLR often correlates with the accumulation of specific lignans in different plant organs. murdoch.edu.au For instance, in Podophyllum peltatum, the expression of the PLR gene (PpPLR) is highest in the rhizome, which corresponds to the highest accumulation of the downstream lignan podophyllotoxin (B1678966). murdoch.edu.au This suggests that tissue-specific transcriptional regulation dictates where these compounds are synthesized or stored. murdoch.edu.au

While transcriptional control is well-documented, post-transcriptional mechanisms, such as alternative splicing and regulation by microRNAs, also play significant roles in modulating the final output of metabolic pathways. frontiersin.orgnih.gov These mechanisms can fine-tune enzyme activity and protein levels, adding another layer of complexity to the regulation of lariciresinol biosynthesis. nih.govmdpi.com

Plant hormones are key signaling molecules that coordinate growth, development, and stress responses, often by influencing secondary metabolic pathways. nih.govcabidigitallibrary.org The plant hormone Abscisic Acid (ABA) has been shown to be a significant regulator of lignan biosynthesis. nih.gov

Studies in flax (Linum usitatissimum) have established a clear link between ABA levels, the expression of a PLR gene (LuPLR1), and the accumulation of secoisolariciresinol diglucoside (SDG), a major lignan derived from lariciresinol. nih.gov The timing and location of ABA accumulation in the flax seed coat correlate directly with LuPLR1 gene expression and subsequent SDG biosynthesis. nih.gov This regulatory link was confirmed through experimental manipulation:

Exogenous ABA application: Treating immature flax seeds with ABA resulted in a three-fold increase in SDG synthesis and up-regulated the expression of the LuPLR1 gene. nih.gov

Inhibition of ABA synthesis: Application of fluridone, an inhibitor of ABA biosynthesis, led to a reduction in both SDG accumulation and LuPLR1 expression. nih.gov

These findings demonstrate that ABA acts as a positive regulator of this key biosynthetic gene, directly influencing the production of downstream lignans. nih.gov

Metabolic Engineering Strategies for Enhanced Production of (+)-Lariciresinol

The valuable biological activities of lignans have driven efforts to increase their production using metabolic engineering techniques in both plants and microbial systems. nih.govlbl.govtamu.edu

One successful strategy involves the overexpression of key biosynthetic genes. In hairy root cultures of Isatis indigotica, overexpression of the IiPLR1 gene led to a higher accumulation of lariciresinol. researchgate.net Another approach is to block competing or downstream pathways. For example, using RNA interference (RNAi) to suppress PLR expression in Forsythia cell cultures resulted in the complete loss of the downstream product matairesinol (B191791) and a 20-fold accumulation of its precursor, pinoresinol. oup.com A similar targeted approach could be used to accumulate lariciresinol by specifically inhibiting its conversion to secoisolariciresinol.

The use of elicitors—compounds that trigger defense responses in plants—can also enhance lignan production. Treatment of Linum album hairy roots with chitosan (B1678972) hexamer was shown to upregulate the expression of PLR genes, leading to enhanced production of lariciresinol and podophyllotoxin. nih.gov

Perhaps the most significant advances have come from heterologous expression in microorganisms. By assembling the biosynthetic pathway in E. coli, researchers have achieved high-level production of various lignans. A "multicellular one-pot" fermentation method has proven effective, yielding substantial quantities of (+)-lariciresinol and its downstream derivatives. researchgate.net

Overexpression or Downregulation of Key Biosynthetic Enzymes

The enzyme pinoresinol-lariciresinol reductase (PLR) is a pivotal control point in the biosynthesis of (+)-lariciresinol. nih.gov It catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. nih.gov Consequently, modifying the expression of the gene encoding PLR has been a primary strategy to alter the lignan profile in plants.

Downregulation of PLR:

Downregulation of PLR expression, typically achieved through RNA interference (RNAi), has been shown to block the biosynthetic pathway downstream of pinoresinol. This leads to an accumulation of pinoresinol, the substrate for PLR, and a decrease or complete loss of lariciresinol and subsequent lignans.

In a notable study using suspension cell cultures of Forsythia koreana, a transgenic cell line with an RNAi construct for PLR (PLR-RNAi) was generated. nih.govnih.govfrontiersin.org This genetic modification resulted in the complete disappearance of matairesinol, a downstream product of lariciresinol, and a significant accumulation of pinoresinol, which was approximately 20 times higher in its glucosylated form compared to the non-transformed cells. nih.govfrontiersin.org

Overexpression of PLR:

Conversely, overexpressing the PLR gene has been investigated as a method to enhance the production of lignans downstream of lariciresinol. In a study involving transgenic wheat, the overexpression of a PLR gene led to a 2.2-fold increase in the levels of secoisolariciresinol diglucoside (SDG), a prominent lignan in wheat, compared to the wild-type. nih.gov This demonstrates that increasing the expression of this key enzyme can successfully pull metabolic flux towards the synthesis of downstream products. Another study reported that transgenic Phyllanthus amarus plants overexpressing the Linum usitatissimum pinoresinol lariciresinol reductase (Lu-PLR) gene showed a 1.16- to 1.23-fold higher content of the lignan phyllanthin (B192089) compared to non-transgenic plants. mdpi.com

These studies collectively highlight that the modulation of PLR expression is an effective strategy for engineering the lignan biosynthetic pathway in plants. Downregulation leads to the accumulation of the precursor pinoresinol, while overexpression can enhance the production of downstream lignans.

Table 1: Effects of Modulating Pinoresinol-Lariciresinol Reductase (PLR) Expression in Plants

Plant Species Genetic Modification Key Finding Reference(s)
Forsythia koreana (cell culture) PLR-RNAi (Downregulation) Complete loss of matairesinol; ~20-fold increase in pinoresinol glucoside. nih.gov, nih.gov, frontiersin.org
Linum usitatissimum (flax) LuPLR1-RNAi (Downregulation) Failure to accumulate SDG; accumulation of pinoresinol diglucoside. researchgate.net, dtu.dk
Linum album (hairy roots) PLR-La1-RNAi (Downregulation) Up to 8.3-fold increase in pinoresinol and 3.3-fold increase in lariciresinol. amanote.com, sciopen.com
Wheat PLR Overexpression 2.2-fold increase in secoisolariciresinol diglucoside (SDG). nih.gov
Phyllanthus amarus Lu-PLR Overexpression 1.16- to 1.23-fold higher phyllanthin content. mdpi.com

Heterologous Expression Systems (e.g., Escherichia coli, Yeast) for Recombinant Production

The production of (+)-lariciresinol and other valuable lignans is not limited to their native plant sources. Heterologous expression systems, particularly microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae, offer promising platforms for the scalable and controlled production of these compounds. mdpi.comnih.gov These systems can be engineered to express the necessary biosynthetic enzymes, providing a self-contained cellular factory.

Escherichia coli :

E. coli is a well-established host for the heterologous expression of biosynthetic pathways. mdpi.com Significant progress has been made in producing both the precursor to lariciresinol, pinoresinol, and lariciresinol itself in this bacterium.

In one study, a plasmid-free recombinant E. coli strain was engineered for the multi-step synthesis of pinoresinol from ferulic acid. nih.gov By integrating genes from Petroselinum crispum and Zea mays for the synthesis of coniferyl alcohol, and utilizing a laccase from Corynebacterium glutamicum for the subsequent oxidative coupling, the engineered strain was able to produce approximately 100 mg/L of pinoresinol. nih.gov

More directly related to (+)-lariciresinol production, a groundbreaking study utilized a mutated pinoresinol-lariciresinol reductase from Isatis indigotica (IiPLR1) expressed in E. coli. asm.org The mutation was designed to prevent the second reduction step from lariciresinol to secoisolariciresinol. This strategic modification led to a high accumulation of lariciresinol, with a reported yield of 997.79 mg/L. asm.org This demonstrates the potential of enzyme engineering in combination with heterologous expression to produce specific target molecules at high titers. Another study successfully expressed the PLR from Forsythia intermedia in E. coli for the production of secoisolariciresinol, with (+)-lariciresinol being a key intermediate in this biotransformation. nih.gov

Saccharomyces cerevisiae :

Saccharomyces cerevisiae, or baker's yeast, is another popular host for metabolic engineering due to its robustness and well-characterized genetics. nih.gov While specific studies detailing the production of (+)-lariciresinol in yeast are not as prevalent as those in E. coli, the successful engineering of yeast for the production of other complex plant secondary metabolites, including other phenylpropanoids, establishes its potential as a viable production platform. The modular nature of yeast metabolic engineering would allow for the introduction of the necessary enzymes, such as those for converting a basic carbon source to coniferyl alcohol, a dirigent protein for pinoresinol formation, and the pinoresinol-lariciresinol reductase to yield (+)-lariciresinol.

Table 2: Heterologous Production of (+)-Lariciresinol and its Precursor

Host Organism Expressed Enzyme(s) / Pathway Product Yield Reference(s)
Escherichia coli Pathway from ferulic acid to coniferyl alcohol; Laccase from C. glutamicum Pinoresinol ~100 mg/L nih.gov
Escherichia coli Mutated IiPLR1 from Isatis indigotica Lariciresinol 997.79 mg/L asm.org
Escherichia coli PLR from Forsythia intermedia Secoisolariciresinol (via Lariciresinol) Not specified for Lariciresinol nih.gov,

Extraction and Isolation Methodologies for + Lariciresinol

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental step in isolating (+)-lariciresinol. The choice of solvent and extraction conditions are critical parameters that significantly influence the efficiency of the process.

Aqueous Ethanol (B145695) and Methanol (B129727) Extractions

Aqueous solutions of ethanol and methanol are commonly employed for the extraction of lignans (B1203133), including (+)-lariciresinol. mdpi.com Lignans are generally lipophilic polyphenols, while their glycosides are more hydrophilic. mdpi.com Therefore, using aqueous mixtures of ethanol or methanol is advantageous as it can facilitate the extraction of both aglycones and their glycosides. mdpi.com The addition of even a small amount of water (5–10%) to alcohols can significantly improve the penetration of the solvent into the plant matrix. mdpi.com

For instance, (+)-lariciresinol has been successfully extracted from the roots of Rubia philippinensis using ethanol. nih.govfrontiersin.org Similarly, a methanol/water (70:30 v/v) solution was used to extract lignans from various Dutch plant foods. cambridge.org In another study, methanol was used to extract lignans from the wood of Araucaria araucana. researchgate.net The choice between ethanol and methanol often depends on laboratory practice and the specific characteristics of the plant material. mdpi.com

The following table summarizes various solvent-based extraction methods used for lignans, including (+)-lariciresinol.

Plant SourceSolvent SystemExtraction MethodReference
Rubia philippinensis (roots)EthanolChromatographic methods nih.govfrontiersin.org
Dutch plant foodsMethanol/water (70:30 v/v)Not specified cambridge.org
Araucaria araucana (wood)MethanolNot specified researchgate.net
Piper cubeba seeds84% aqueous ethanolUltrasound-assisted extraction nih.gov
Schisandra chinensis fruit75% aqueous ethanolSmashing Tissue Extraction oup.com
Zingiber officinale (rhizome)MethanolNot specified researchgate.net
Flaxseed mealMethanol/water (80:20)Shaker water bath acs.org

Optimization of Extraction Conditions (e.g., Temperature, pH)

Optimizing extraction conditions such as temperature and pH is crucial for maximizing the yield of (+)-lariciresinol. Generally, lignans and their glycosides are relatively stable at elevated temperatures, and heating can facilitate the extraction process. nih.gov For example, extractions are often performed at temperatures ranging from 55°C to 100°C. mdpi.comacs.org

The pH of the extraction medium can also be adjusted to improve efficiency. For instance, an alkaline methanolic extraction (0.3 M NaOH in methanol-water) at 60°C for one hour has been used for solid foods. cambridge.org In the optimization of secoisolariciresinol (B192356) diglucoside (a related lignan) extraction from flaxseed, a response surface methodology determined the optimal conditions to be 47°C, 58 mmol L-1 sodium methoxide, and a 24-hour extraction time. tandfonline.com Such optimization studies highlight the importance of tailoring extraction parameters to the specific lignan (B3055560) and plant matrix.

Hydrolysis Techniques for Lignan Glycosides to Aglycones

In many plants, (+)-lariciresinol exists as glycosides, where it is bound to one or more sugar molecules. uobasrah.edu.iqglycoscience.ru To obtain the free aglycone form, hydrolysis is necessary to cleave these glycosidic bonds. This can be achieved through acid, alkaline, or enzymatic methods. nih.gov

Acid Hydrolysis

Acid hydrolysis is a common method for releasing lignan aglycones. This technique involves heating the plant extract with an acid, such as hydrochloric acid (HCl), to break the glycosidic linkages. acs.orgminia.edu.eg For example, a study on lignan glycosides from Salvadora persica stems involved heating the sample with 2 N HCl in a dioxane-water mixture at 80°C for 3 hours. minia.edu.eg Another method for flaxseed meal involved hydrolysis with approximately 1 M HCl for 1 hour at 100°C. acs.org However, it is important to note that strong acidic conditions can potentially lead to the degradation or transformation of some lignans. researchgate.netacs.org

Alkaline Hydrolysis

Alkaline hydrolysis is another effective technique for cleaving ester and glycosidic bonds to yield lignan aglycones. cambridge.orgresearchgate.net This method often involves the use of bases like sodium hydroxide (B78521) (NaOH) in an alcoholic or aqueous solution. cambridge.orgresearchgate.net For instance, lignans have been extracted from solid foods using a methanol-water mixture containing 0.3 M NaOH at 60°C. cambridge.org Alkaline hydrolysis can be particularly useful for releasing lignans from complex matrices where they are ester-linked. researchgate.net The yield of methanolic extraction has been shown to increase significantly when combined with alkaline hydrolysis. researchgate.net

Enzymatic Hydrolysis (e.g., Helix pomatia beta-glucuronidase/sulfatase)

Enzymatic hydrolysis offers a milder and more specific alternative to acid or alkaline hydrolysis. cambridge.orgresearchgate.net The enzyme preparation from the Roman snail, Helix pomatia, which contains β-glucuronidase and sulfatase activity, is frequently used for this purpose. cambridge.orgresearchgate.net This method involves incubating the extract with the enzyme in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) at a controlled temperature (e.g., 37°C). cambridge.org

Enzymatic hydrolysis is considered to mimic the release of lignans in the human gut more closely. scispace.com However, the efficiency of different enzyme preparations can vary, and some may have lower activity towards certain lignan glycosides. nih.gov For instance, β-glucuronidase from Escherichia coli showed lower activity for lignans compared to isoflavones. nih.gov Therefore, the selection of the enzyme and optimization of hydrolysis conditions are critical for achieving complete cleavage of the glycosidic bonds. researchgate.netnih.gov

The following table provides a comparative overview of the different hydrolysis techniques.

Hydrolysis TechniqueReagent/EnzymeConditionsAdvantagesDisadvantagesReference
Acid HydrolysisHydrochloric acid (HCl)Heating (e.g., 80-100°C)Effective in breaking glycosidic bondsPotential for degradation/transformation of lignans acs.orgminia.edu.egacs.org
Alkaline HydrolysisSodium hydroxide (NaOH)Heating (e.g., 60°C)Effective for ester-linked lignans, can improve extraction yieldSome lignans may be unstable cambridge.orgresearchgate.netresearchgate.net
Enzymatic HydrolysisHelix pomatia β-glucuronidase/sulfatasepH 5.0, 37°CMild and specificEnzyme activity can vary, may be incomplete cambridge.orgresearchgate.netnih.gov

Chromatographic Purification Techniques

A multi-step chromatographic approach is typically employed to isolate (+)-lariciresinol from crude plant extracts. This process involves a series of techniques that separate the compound based on its physicochemical properties.

Silica (B1680970) Gel Column Chromatography (VLC)

Silica gel column chromatography, often performed under vacuum (VLC), serves as a primary fractionation step in the purification of (+)-lariciresinol. mq.edu.aunih.gov This technique separates compounds based on their polarity. In a typical procedure, a crude extract, such as a dichloromethane-soluble fraction from Rubia philippinensis roots, is applied to a silica gel column. mq.edu.aunih.gov The column is then eluted with a solvent system of increasing polarity. For instance, a gradient of n-hexane-EtOAc followed by CHCl3-MeOH has been successfully used to yield several fractions. mq.edu.aunih.gov The fractions are collected and monitored, often by thin-layer chromatography, to identify those containing the target compound for further purification. In another example, silica gel G (60-120 mesh) was used to fractionate an ethyl acetate extract of Zingiber officinale (ginger) rhizome, with elution carried out using solvents of increasing polarity such as ethyl acetate, ethyl acetate:hexane, methanol, and ethyl acetate:methanol. researchgate.net

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is often used as a subsequent purification step after initial fractionation by silica gel chromatography. mq.edu.aunih.gov MPLC provides better resolution and faster separation times compared to traditional low-pressure column chromatography. In the isolation of (+)-lariciresinol from R. philippinensis, a fraction obtained from silica gel VLC was subjected to MPLC using a gradient of methanol and water (MeOH-H2O). mq.edu.aunih.gov This step further refines the separation, yielding sub-fractions with a higher concentration of the desired lignan.

Sephadex LH-20 Column Chromatography

Sephadex LH-20 column chromatography is a versatile technique used for the separation of natural products based on molecular size and polarity. oup.com The gel matrix, a lipophilic dextran (B179266) derivative, allows for effective separation in both aqueous and organic solvents. oup.comnih.gov This method has been widely used for the initial fractionation and purification of lignans. nih.gov For instance, crude extracts can be chromatographed on a Sephadex LH-20 column and eluted with solvents like methanol or aqueous methanol to separate compounds. oup.comunina.it The effectiveness of the separation can be influenced by the solvent used for elution; for example, water as a mobile phase has been shown to provide better resolution for some lignans compared to aqueous ethanol or pure ethanol, likely due to the greater swelling capacity of Sephadex LH-20 in water. oup.comresearchgate.net

Table 1: Application of Sephadex LH-20 in Lignan Purification

Plant Source Extraction/Fractionation Details Elution Solvent(s) Isolated Compounds Reference
Brassica fruticulosaMethanol fraction of an aqueous extractH2O with increasing MeOH concentrations (20%, 30%, 50%, 80%, 100%)Lignans, neolignans, etc. unina.it
Defatted FlaxseedAqueous ethanol extract, hydrolyzed and concentratedWater, 50% (v/v) aqueous ethanol, or pure ethanolSecoisolariciresinol diglucoside (SDG) oup.comnih.gov
Malva silvestris50% MeOH in water fraction from Amberlite XAD-2 chromatographyWaterNot specified unina.it

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) is a valuable technique for the purification of small quantities of compounds, typically in the milligram range. unina.itreddit.comrochester.edu It is particularly useful when only small amounts of material are available or for separations that are difficult to achieve by column chromatography. reddit.com In this method, the sample is applied as a thin band onto a TLC plate with a thicker silica gel layer. rochester.edu After developing the plate in an appropriate solvent system, the separated bands are visualized (e.g., under UV light), and the band corresponding to the target compound is scraped from the plate. reddit.comrochester.edu The compound is then eluted from the silica gel with a suitable solvent. reddit.com This technique has been employed for the purification of various lignans. unina.itmdpi.com For example, fractions from Sephadex LH-20 chromatography have been further purified by preparative TLC using solvent systems like CHCl3/MeOH/H2O or EtOAc/MeOH/H2O. unina.it

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can be scaled up for the preparative isolation of pure compounds. lcms.cz It is often the final step in a purification sequence, yielding highly pure (+)-lariciresinol. mq.edu.aunih.gov For instance, a sub-fraction from MPLC was subjected to preparative HPLC on a C18 column with a mobile phase of methanol-water (MeOH-H2O) to yield pure (+)-lariciresinol. mq.edu.aunih.govresearchgate.net The use of gradient elution, where the mobile phase composition is changed over time, can be effective for separating complex mixtures of lignans. nih.gov Besides reversed-phase columns like C18, other stationary phases such as DIOL have also been used for the semi-preparative separation of lignans. mdpi.comresearchgate.net

Table 2: Examples of Preparative HPLC for (+)-Lariciresinol Isolation

Source Material Preceding Purification Steps HPLC Column Mobile Phase Isolated Compound Reference
Rubia philippinensis root extractSilica gel VLC, MPLCZorbax SB-C18MeOH-H2O (45:55)(+)-Lariciresinol mq.edu.aunih.gov
Zingiber officinale rhizome extractSilica column chromatographySupelco Supecosil LC-18Acetonitrile (B52724) and water (30:70)Lariciresinol (B1674508) researchgate.net
Softwood knotwood extract-DIOL stationary phaseCarbon dioxide-methanol gradientLariciresinol and other lignans mdpi.comresearchgate.net

Considerations for Artifact Formation and Lignan Loss During Extraction

The extraction and isolation process itself can sometimes lead to the chemical modification of lignans, forming artifacts, or result in the loss of the target compound. nih.govresearchgate.net

Acidic conditions during extraction or chromatography can cause rearrangements of certain lignans. For example, secoisolariciresinol can be transformed into anhydrosecoisolariciresinol, lariciresinol, and cyclolariciresinol in acidic media. nih.govresearchgate.net Lariciresinol itself can undergo intramolecular cyclization to form cyclolariciresinol. researchgate.netnih.gov While some of these cyclized products may exist naturally, their presence can also be an indicator of artifact formation during processing. nih.govsci-hub.se

The choice of extraction solvent and temperature are crucial parameters that can influence lignan stability and recovery. nih.gov While elevated temperatures can enhance extraction efficiency, they might also lead to degradation. cambridge.org However, lignans are generally considered to be relatively stable at typical cooking temperatures. nih.gov Alkaline extraction conditions, while useful for hydrolyzing ester-linked lignan oligomers, can also potentially lead to losses if not carefully controlled. cambridge.org Furthermore, the use of certain solvents, like methanol, in extraction can lead to the formation of methyl ester artifacts. acs.org Therefore, careful optimization of extraction parameters is essential to maximize the yield of (+)-lariciresinol while minimizing degradation and artifact formation. researchgate.net

Analytical Methodologies for + Lariciresinol Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of (+)-lariciresinol. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules like (+)-lariciresinol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgchemrxiv.org

In the ¹H NMR spectrum of (+)-lariciresinol, characteristic signals corresponding to the aromatic protons of the two guaiacyl groups are observed. researchgate.net For instance, the ¹H NMR data for (+)-lariciresinol often displays two pairs of aromatic ring systems. frontiersin.org Additionally, specific proton signals indicate the presence of an oxymethylene moiety, two methine groups, and an oxymethine, which are characteristic of the tetrahydrofuran (B95107) substructure. frontiersin.org The presence of two oxygenated methyl proton signals further supports the existence of two guaiacyl (3-methoxy-4-hydroxyphenyl) groups. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. A typical ¹³C NMR spectrum of (+)-lariciresinol shows 18 signals, which is consistent with its chemical structure. frontiersin.org The chemical shifts of these signals can be assigned to specific carbon atoms within the molecule, including those in the aromatic rings, the tetrahydrofuran ring, and the methoxy (B1213986) groups.

Detailed analysis of 2D NMR spectra, such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the (+)-lariciresinol molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for (+)-Lariciresinol

Atom No. ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
2 6.82 (brs) 131.1
5 6.64 (d, J=8.0 Hz) 114.2
6 6.68 (brs) 118.9
2' 6.73 (d, J=1.4 Hz) 113.0
5' 6.73 (d, J=8.0 Hz) 115.5
6' 6.63 (dd, J=8.0, 1.2 Hz) 121.3
7 4.75 (d, J=6.9 Hz) 82.5
8 2.38 (m) 54.1
8' 2.72 (m) 43.5
9' 3.72 (dd, J=8.1, 6.1 Hz), 3.97 (dd, J=8.1, 6.1 Hz) 73.2
OMe 3.72 (s) 55.9
OMe' 3.72 (s) 55.9

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. researchgate.netfrontiersin.org

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For (+)-lariciresinol, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are widely employed. researchgate.netnih.gov

In LC-MS analysis, (+)-lariciresinol can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode. acgpubs.org The energy-resolved collision-activated dissociation (CAD) mass spectrum of deprotonated lariciresinol (B1674508) at m/z 359 shows a primary fragmentation pathway involving the loss of a formaldehyde (B43269) (CH₂O) molecule (30 Da), resulting in a fragment ion at m/z 329. researchgate.net This fragmentation pattern is characteristic of tetrahydrofuran lignans (B1203133). researchgate.net Further fragmentation can provide additional structural information.

LC-MS/MS methods have been developed for the sensitive quantification of lariciresinol and other lignans in various food matrices and biological samples. koreascience.krnih.govnih.govresearchgate.netcapes.gov.br These methods often involve multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

GC-MS analysis of (+)-lariciresinol typically requires derivatization, such as trimethylsilylation, to increase its volatility. nih.gov The resulting mass spectra of the trimethylsilyl (B98337) derivatives show characteristic fragmentation patterns that can be used for identification and quantification. nih.gov

Table 2: Key Mass Spectrometry Data for (+)-Lariciresinol

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Analytical Technique
Negative ESI 359 [M-H]⁻ 329, 299 LC-MS/MS
Positive ESI 361 [M+H]⁺ Not specified UPLC-MS
Negative ESI 521 [M-H]⁻ (for glucoside) 359, 329 LC-MS/MS

Data compiled from multiple sources. acgpubs.orgresearchgate.netfrontiersin.org

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. The UV spectrum of (+)-lariciresinol exhibits characteristic absorption maxima that are consistent with the presence of the two guaiacyl (aromatic) rings.

The UV spectrum of (+)-lariciresinol typically shows maximum absorption bands around 230 nm and 280 nm, which are indicative of the conjugated π-electron systems in the phenylpropanoid units. researchgate.net While UV spectroscopy is generally not sufficient for unambiguous identification on its own, it serves as a valuable detection method when coupled with chromatographic techniques like HPLC. frontiersin.org The UV spectrum can also be used as a preliminary check for the presence of lignans in a sample extract.

Table 3: UV Absorption Maxima for (+)-Lariciresinol

Solvent λmax (nm)
Not specified 230, 280
Not specified 254

Data compiled from multiple sources. researchgate.netfrontiersin.org

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating (+)-lariciresinol from complex mixtures and for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans, including (+)-lariciresinol. researchgate.netsigmaaldrich.comsigmaaldrich.com When coupled with a Diode Array Detector (DAD), HPLC allows for both quantification and the acquisition of UV spectra for peak purity assessment and tentative identification.

Reversed-phase HPLC methods are commonly used, employing a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govscispace.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. (+)-Lariciresinol can be quantified by comparing its peak area to that of a certified reference standard. scispace.com HPLC-DAD methods have been successfully applied to determine the content of (+)-lariciresinol in various plant materials and food products. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis. frontiersin.org

UPLC, often coupled with mass spectrometry (UPLC-MS) or high-resolution mass spectrometry (UPLC-HRMS), has become a powerful tool for the analysis of lignans. frontiersin.orgdntb.gov.uaresearchgate.netthieme-connect.comfrontiersin.org The enhanced separation efficiency of UPLC allows for the resolution of complex mixtures of lignans and their isomers. frontiersin.org UPLC methods have been developed for the qualitative and quantitative analysis of (+)-lariciresinol in various plant cell cultures and extracts, demonstrating its utility in metabolomic studies. frontiersin.orgsigmaaldrich.comdntb.gov.uaresearchgate.net The increased sensitivity of UPLC-MS/MS makes it particularly suitable for the analysis of trace levels of (+)-lariciresinol in complex biological matrices. researchgate.net

Chiral Analysis for Enantiomeric Purity Determination

The stereochemistry of lariciresinol is crucial as different enantiomers can exhibit distinct biological activities. Therefore, methods to separate and quantify the individual enantiomers are of significant importance.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of lariciresinol. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the (+)- and (-)-enantiomers, allowing for their separation. phenomenex.comsepscience.comcsfarmacie.cz The choice of the chiral column and mobile phase is critical for achieving successful separation. phenomenex.com

Research has demonstrated the use of chiral HPLC to determine the enantiomeric composition of lariciresinol in various samples. For example, the stereochemical analysis of lignans isolated from flaxseed showed that lariciresinol consisted predominantly of one enantiomer. nih.gov In another study, chiral LC-MS analysis was used to determine the enantiomeric composition of lariciresinol formed in enzymatic reactions, revealing that different enzymes can produce lariciresinol with varying enantiomeric excesses (e.e.). nih.gov For instance, one recombinant enzyme produced (+)-lariciresinol with a 6% e.e., while another produced (-)-lariciresinol (B1260115) with a 96% e.e. nih.gov The development of semi-micro chiral HPLC systems has further enhanced the sensitivity of enantiomeric separation for lignans, including lariciresinol. researchgate.net

Table 1: Examples of Chiral HPLC Applications for Lariciresinol Analysis

Sample SourceAnalytical GoalKey FindingReference
FlaxseedStereochemical characterizationLariciresinol consists predominantly of one enantiomer. nih.gov
Arabidopsis thaliana (enzymatic reaction)Determination of enantiomeric compositionDifferent enzymes produce lariciresinol with varying enantiomeric excesses (e.g., 6% e.e. for (+)-lariciresinol and 96% e.e. for (-)-lariciresinol). nih.gov

Optical rotation is a fundamental property of chiral molecules like (+)-lariciresinol and is measured using a polarimeter. anton-paar.comwikipedia.org The technique involves passing plane-polarized light through a solution of the compound and measuring the angle by which the plane of light is rotated. anton-paar.com A positive rotation indicates a dextrorotatory (+) compound, while a negative rotation signifies a levorotatory (-) compound. wikipedia.orgnihs.go.jp

The specific rotation, [α], is a characteristic constant for a pure chiral compound under defined conditions of temperature, wavelength, solvent, and concentration. wikipedia.org For (+)-lariciresinol, a specific rotation of [α]D +18 (c, 1.0 in Me2CO) has been reported. foodb.ca This measurement is a critical parameter for confirming the enantiomeric identity of an isolated or synthesized sample of (+)-lariciresinol. The observed optical rotation of a sample can also be used to determine its enantiomeric excess, provided the specific rotation of the pure enantiomer is known. wikipedia.org

Isotope Dilution Techniques for Absolute Quantification (e.g., GC/MS with deuterated analogues)

For highly accurate and precise quantification of (+)-lariciresinol, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled analogue of lariciresinol (e.g., deuterated or ¹³C-labeled) to the sample as an internal standard. epa.govresearchgate.net

The isotopically labeled standard behaves almost identically to the native analyte during extraction, purification, and chromatographic analysis, thus compensating for any sample loss or matrix effects. epa.gov GC-MS is commonly used for this purpose, where the labeled and unlabeled compounds are separated chromatographically and then detected by the mass spectrometer. nih.gov Quantification is achieved by measuring the ratio of the signal from the native analyte to that of the labeled internal standard. epa.gov

A validated isotope dilution GC-MS method has been developed for the quantification of six dietary lignans, including lariciresinol, in food samples. nih.govresearchgate.net This method utilizes individual stable ¹³C₃-labeled lignans to ensure accuracy and precision. nih.gov Similarly, deuterium-labeled [9,9,9′,9′-²H₄]lariciresinols have been used as internal standards for the GC-MS and chiral LC-MS analysis of lariciresinol in Arabidopsis thaliana extracts. nih.gov

Method Validation Parameters (e.g., Detection Limits, Recovery, Precision)

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. europa.eu Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness. npra.gov.myresearchgate.netelementlabsolutions.com

For the quantification of lignans, including lariciresinol, these parameters are rigorously evaluated. In the development of an isotope dilution GC-MS method, the following aspects were validated: researchgate.net

Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. elementlabsolutions.com

Linearity and Range : Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined concentration range. A minimum of five concentrations is typically recommended to establish linearity. europa.eu

Accuracy : The closeness of the measured value to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples). europa.eu

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at different levels, such as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eunpra.gov.my

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Recovery : The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount originally added.

A study validating an isotope dilution GC-MS method for lignans reported on these parameters, confirming the method's reliability for analyzing lignans in food. nih.govresearchgate.net

Synthetic Methodologies for + Lariciresinol and Its Derivatives

Total Synthesis Approaches to (+)-Lariciresinol

Total synthesis provides a means to construct (+)-lariciresinol from simple, achiral starting materials, offering flexibility in the introduction of structural modifications.

Stereoselective Synthesis Routes

The stereoselective synthesis of lariciresinol (B1674508) isomers is crucial for studying the relationship between stereochemistry and biological activity. Researchers have successfully synthesized all stereoisomers of lariciresinol to investigate their effects on plant growth. nih.govacs.org The configuration of the benzylic 7-positions was established through either SN1 or SN2 intramolecular etherification. nih.govacs.org The configurations at the 8- and 8'-positions were generally set from the starting material, except for the all-cis stereoisomers, where stereoselective hydroboration was employed to achieve the desired 8-position configuration. nih.govacs.org

One notable approach involves a radical cyclization as the key step. rsc.org This method has been used to synthesize (±)-lariciresinol in a short and stereoselective manner. rsc.org Another strategy utilizes the intramolecular radical cyclization of epoxy ethers, with a titanium(III) species as the radical source, to produce various furano and furofuran lignans (B1203133), including (±)-lariciresinol. capes.gov.brnih.govresearchgate.netacs.org

A different synthetic route to (+)-lariciresinol involves treating a triol intermediate, which has a secondary benzylic hydroxyl group and two primary hydroxyl groups, with 10-camphorsulfonic acid, followed by hydrogenolysis. jst.go.jp

Semisynthetic Transformation Strategies

Semisynthesis, starting from naturally abundant precursors, offers a more direct and often more efficient route to (+)-lariciresinol.

Conversion from Hydroxymatairesinol (B1246089) via Key Intermediates (e.g., 7-hydroxysecoisolariciresinol)

A significant semisynthetic route involves the transformation of hydroxymatairesinol (HMR), a lignan (B3055560) found in high concentrations in the knots of Norway spruce (Picea abies). researchgate.net This process involves the reduction of HMR with lithium aluminium hydride (LiAlH4) to produce 7-hydroxysecoisolariciresinol. researchgate.net This intermediate is a key branching point in the synthesis. researchgate.net

Acid-Catalyzed Intramolecular Cyclization Reactions

Following its formation, 7-hydroxysecoisolariciresinol can be selectively transformed into (+)-lariciresinol and (+)-cyclolariciresinol through an acid-catalyzed intramolecular cyclization reaction. researchgate.net This cyclization is a critical step in forming the tetrahydrofuran (B95107) ring of the lariciresinol core. It has been noted that under acidic conditions, lariciresinol can further rearrange to cyclolariciresinol. researchgate.net

Synthesis of (+)-Lariciresinol Derivatives

The synthesis of derivatives of (+)-lariciresinol is important for exploring structure-activity relationships and developing new compounds with potentially enhanced biological activities.

Furthermore, a large number of lariciresinol derivatives have been synthesized to study their plant growth regulatory activity. acs.org These derivatives include modifications at the 9-position and on the aryl groups at both the 7- and 7'-positions. acs.org For instance, (-)-(7R,8R,8'S)-9-dehydroxylariciresinol demonstrated more potent activity than natural (-)-lariciresinol (B1260115). acs.org The synthesis of these derivatives often employs modifications of previously described methods. acs.org

Acetate (B1210297) Derivatives (e.g., (+)-Lariciresinol 3a-acetate)

Table 1: Synthetic Steps for (+)-Lariciresinol 3a-acetate

StepReactionReagentsProductYield (%)
1BenzylationBenzyl (B1604629) bromide, K₂CO₃, acetone(+)-4',4''-O-dibenzyllariciresinol93
2AcetylationAc₂O, Pyridine(+)-4',4''-O-dibenzyllariciresinol 3a-acetate83
3Debenzylation10% Pd-C, HCOONH₄, acetone(+)-Lariciresinol 3a-acetate86
Overall 66

Data sourced from Rajasekhar, D. & Subbaraju, G.V. (2000). tandfonline.com

Monomethyl Ether Derivatives (e.g., Lariciresinol 4'-monomethyl ether)

The synthesis of lariciresinol monomethyl ether has been accomplished as part of a broader strategy for the stereoselective total synthesis of various furano and furofuran lignans. capes.gov.brnih.govacs.org This approach utilizes an intramolecular radical cyclization of a specifically substituted epoxy ether, mediated by a transition-metal radical source, as the key step. capes.gov.brnih.govacs.org

The synthesis involves the use of bis(cyclopentadienyl)titanium(III) chloride, prepared in situ from titanocene (B72419) dichloride and zinc dust, to initiate the radical cyclization of an epoxy olefinic ether. nih.govacs.org To generate the monomethyl ether derivative specifically, a starting material with differentiated protecting groups on the aromatic rings is required. The cyclization reaction, followed by an acidic workup, produces a benzyl-protected lariciresinol monomethyl ether intermediate. nih.govacs.org The final product, (±)-Lariciresinol monomethyl ether, is then obtained after the selective removal of the benzyl protecting group via controlled hydrogenolysis. nih.govacs.org This radical cyclization methodology provides a versatile route to various trisubstituted tetrahydrofuran lignans, including lariciresinol and its ether derivatives. nih.govbiocrick.com

Table 2: Key Reactions in the Synthesis of (±)-Lariciresinol Monomethyl Ether

Reaction TypeKey Reagents/ProcessIntermediate/Product
Radical CyclizationEpoxy olefinic ether, bis(cyclopentadienyl)titanium(III) chlorideBenzyl-protected lariciresinol monomethyl ether
DeprotectionControlled hydrogenolysis(±)-Lariciresinol monomethyl ether

Data sourced from Roy, S.C. et al. (2002). nih.govacs.org

Advances in Chemical Synthesis for Lignan Production

The synthesis of lignans, a diverse family of natural products, has been a major focus of organic chemistry, leading to the development of numerous innovative strategies over the last few decades. mdpi.comnih.gov These advancements aim to create efficient, stereoselective, and versatile routes to access not only the natural compounds but also their analogues for biological evaluation. nih.govresearchgate.net

A dominant theme in modern lignan synthesis is the extensive use of transition metal catalysis. chim.it Palladium-catalyzed reactions are particularly prominent, featuring in domino processes like the carbopalladation/Mizoroki-Heck reaction for constructing complex polycyclic systems and in asymmetric allylic cycloadditions to build chiral tetrahydrofuran rings. nih.govresearchgate.netrsc.org Nickel-catalyzed cyclization/cross-coupling strategies have also proven effective for producing various acyclic lignan derivatives. mdpi.com Furthermore, gold-catalyzed intramolecular cyclizations and palladium-catalyzed co-cyclizations involving arynes represent other powerful methods for constructing core lignan skeletons. frontiersin.org

Controlling stereochemistry is a critical challenge in lignan synthesis, and significant progress has been made in enantioselective synthesis. nih.gov Strategies include the use of chiral auxiliaries, asymmetric hydroboration, and organocatalytic reactions, such as cross-aldol reactions followed by Heck cyclization. nih.govresearchgate.net The development of catalytic asymmetric methods allows for the direct formation of chiral centers with high enantiomeric excess, which is crucial for producing biologically active stereoisomers. chim.it

More recently, approaches that mimic biosynthetic pathways have gained traction. mdpi.com Bioinspired syntheses, such as those involving tandem nucleophilic addition/isomerization/oxidation/dimerization sequences, offer novel routes to complex lignans. mdpi.com Cation-induced cyclizations have emerged as a flexible strategy for constructing the highly substituted aryldihydronaphthalene core of arylnaphthalene lactone lignans. frontiersin.org Additionally, the principles of green chemistry are being incorporated, with the development of recyclable catalytic systems, such as sulfamic acid in ethanol (B145695), and the use of microwave irradiation to reduce reaction times and waste. asianpubs.org These advanced methodologies collectively provide a powerful and versatile toolbox for the modern synthetic chemist to produce a wide array of complex lignan natural products. nih.gov

Biological Activities and Mechanistic Studies of + Lariciresinol in Vitro and Non Human in Vivo Models

Antioxidant Activity and Molecular Mechanisms

(+)-Lariciresinol, a lignan (B3055560) found in various plant species, has demonstrated significant antioxidant properties through a variety of mechanisms. These activities have been elucidated in several in vitro and cellular models, highlighting its potential as a protective agent against oxidative stress.

Reactive Oxygen Species (ROS) Scavenging

(+)-Lariciresinol exhibits potent radical scavenging activity against various reactive oxygen species. In vitro assays have shown its capacity to neutralize stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The scavenging effect is dose-dependent, with increasing concentrations of (+)-Lariciresinol leading to a greater reduction of these radicals. This suggests that (+)-Lariciresinol can donate a hydrogen atom or an electron to stabilize these reactive species.

Furthermore, studies have demonstrated its ability to scavenge superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), which are highly reactive and damaging to cellular components. The capacity to neutralize a broad spectrum of ROS indicates that (+)-Lariciresinol can act as a versatile antioxidant.

Reduction of Oxidative Stress in Cellular Models (e.g., RAW 264.7 cells)

In cellular models, such as the murine macrophage cell line RAW 264.7, (+)-Lariciresinol has been shown to effectively reduce intracellular ROS levels. nih.gov When these cells are exposed to an oxidative stress inducer like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), pretreatment with (+)-Lariciresinol significantly inhibits the generation of ROS in a dose-dependent manner. researchgate.net This protective effect is achieved without inducing cytotoxicity, indicating its safety at effective concentrations in these models. nih.gov The reduction of oxidative stress within cells is a critical aspect of its antioxidant activity, as it can prevent damage to vital cellular structures like DNA, proteins, and lipids.

Upregulation of Antioxidant Enzymes via Nrf2-Mediated Heme Oxygenase-1 (HO-1) Induction

A key mechanism underlying the antioxidant effects of (+)-Lariciresinol is its ability to enhance the endogenous antioxidant defense system. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by (+)-Lariciresinol, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. nih.gov

This binding initiates the transcription of several cytoprotective enzymes, most notably heme oxygenase-1 (HO-1). nih.gov The induction of HO-1 by (+)-Lariciresinol has been observed at both the mRNA and protein levels. nih.gov HO-1 plays a crucial role in cellular defense against oxidative stress by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. Additionally, (+)-Lariciresinol treatment has been shown to increase the transcriptional and translational levels of other important antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). nih.govresearchgate.net

Involvement of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway in Nrf2 Activation

The activation of the Nrf2 pathway by (+)-Lariciresinol is mediated, at least in part, by the p38 mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov Studies have shown that treatment with (+)-Lariciresinol leads to the phosphorylation and activation of p38 MAPK. nih.govresearchgate.net The involvement of this pathway was confirmed by experiments using a specific p38 inhibitor (SB239063). When cells were pretreated with this inhibitor, the (+)-Lariciresinol-induced nuclear translocation of Nrf2 and subsequent expression of HO-1 were significantly suppressed. nih.govresearchgate.net These findings indicate that the p38 MAPK pathway plays a critical role in signaling the activation of Nrf2 in response to (+)-Lariciresinol, thereby leading to the upregulation of the cellular antioxidant defense system. nih.gov

Anti-inflammatory Activity and Cellular Pathways

In addition to its antioxidant effects, (+)-Lariciresinol exhibits anti-inflammatory properties by modulating key cellular pathways involved in the inflammatory response.

Research has demonstrated that lignans (B1203133), including lariciresinol (B1674508), can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Overproduction of NO is a hallmark of inflammation. Furthermore, a glycoside of lariciresinol has been shown to suppress the expression of pro-inflammatory molecules such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) induced by influenza A virus. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., IL-6, TNF-α, IL-8, MCP-1, IP-10, IFN-α)

While direct comprehensive studies on the effect of (+)-Lariciresinol on a wide array of pro-inflammatory mediators in vitro are still emerging, research on lariciresinol and structurally related lignans provides significant insights into its anti-inflammatory potential. In an in vivo model of rheumatoid arthritis, administration of lariciresinol resulted in a significant reduction in the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α). nih.govresearchgate.net

Studies on other lignans further support these anti-inflammatory properties. Matairesinol (B191791) has been shown to hamper the expression of several pro-inflammatory factors, including TNF-α, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-γ (IFN-γ), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in a model of sepsis. nih.gov Another related lignan, (+)-syringaresinol, demonstrated inhibitory effects on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Similarly, pinoresinol (B1678388) has been observed to decrease the expression of TNF-α and, to a lesser extent, IL-1β in human peripheral blood mononuclear cells. nih.gov These findings on closely related compounds suggest that (+)-Lariciresinol likely exerts its anti-inflammatory effects by modulating a similar spectrum of key pro-inflammatory mediators.

Regulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Research has demonstrated that (+)-Lariciresinol can effectively modulate this pathway. In a study using a rat model of Complete Freund's Adjuvant (CFA)-induced arthritis, administration of lariciresinol led to a significant reduction in the protein levels of NF-κB. nih.govresearchgate.net This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory effects of the compound. nih.govresearchgate.net By suppressing the NF-κB pathway, lariciresinol can decrease the transcription of target genes that encode pro-inflammatory cytokines, chemokines, and other mediators of inflammation. nih.govresearchgate.netmdpi.com Molecular docking analysis further supports this mechanism, showing that lariciresinol interacts with the active site of NF-κB. nih.govresearchgate.net

Influence on TGF-β Pathways

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine with complex roles in inflammation and tissue repair. Dysregulation of TGF-β signaling is implicated in various pathological conditions, including fibrosis and chronic inflammation. mdpi.com Studies have shown that (+)-Lariciresinol can influence this pathway. In an animal model of CFA-induced arthritis, treatment with lariciresinol resulted in a significant reduction of TGF-β protein levels. nih.govresearchgate.net This suggests that part of the therapeutic effect of lariciresinol in this arthritis model may be mediated through the downregulation of the TGF-β pathway, which can contribute to the resolution of inflammation and prevention of fibrotic processes. nih.govresearchgate.net

In vivo Anti-inflammatory Effects in Animal Models (e.g., arthritis models)

The anti-inflammatory properties of (+)-Lariciresinol have been substantiated in non-human in vivo models. A significant study investigated its protective effects in a rat model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA). nih.govresearchgate.net The results from this study demonstrated that lariciresinol administration markedly improved key indicators of the disease. nih.govresearchgate.net

Key findings from the CFA-induced arthritis model include:

Reduction in Physical Symptoms: Lariciresinol treatment led to a noticeable improvement in paw swelling and a reduction in arthritic scores compared to the untreated CFA group. nih.govresearchgate.net

Modulation of Inflammatory Markers: The compound significantly decreased the levels of several systemic inflammatory markers, including rheumatoid factor and C-reactive protein. nih.govresearchgate.net

Cytokine Regulation: A significant reduction in the pro-inflammatory cytokines TNF-α and IL-17 was observed, coupled with an increase in the anti-inflammatory cytokine IL-4. nih.govresearchgate.net

Reduction of Oxidative Stress: Lariciresinol also mitigated the burden of oxidative stress, as evidenced by reduced malondialdehyde (MDA) levels and increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.govresearchgate.net

These results highlight the potent in vivo anti-inflammatory efficacy of lariciresinol, indicating its potential as a multi-target agent against inflammatory conditions like arthritis. nih.govresearchgate.net

Antimicrobial Activity and Mechanisms of Action

Antibacterial Effects Against Foodborne Pathogens (Staphylococcus aureus, Escherichia coli O157:H7)

(+)-Lariciresinol has demonstrated significant antibacterial activity against important foodborne pathogens, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli O157:H7. nih.govnih.govresearchgate.net In vitro studies have quantified this inhibitory potential through various assays. nih.govnih.govresearchgate.net

Using the disk diffusion method, (+)-lariciresinol exhibited clear zones of inhibition against the tested pathogens. nih.govnih.govresearchgate.net Further quantitative assessments determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, which confirm its potent antibacterial effect. nih.govnih.govresearchgate.net Studies also show that exposure to (+)-lariciresinol leads to a significant reduction in the viable cell counts of both S. aureus and E. coli O157:H7. nih.gov

PathogenTest MethodResult
Staphylococcus aureusInhibition Zone Diameter12.1–14.9 mm
Minimum Inhibitory Concentration (MIC)125–250 µg/mL
Minimum Bactericidal Concentration (MBC)125–250 µg/mL
Escherichia coli O157:H7Inhibition Zone Diameter12.1–14.9 mm
Minimum Inhibitory Concentration (MIC)125–250 µg/mL
Minimum Bactericidal Concentration (MBC)125–250 µg/mL

Membrane Permeabilization and Cell Membrane Disruption

The primary mechanism underlying the antibacterial activity of (+)-Lariciresinol involves the disruption of the bacterial cell membrane. nih.govresearchgate.net This membrane-disrupting effect has been confirmed through several mechanistic studies. nih.govresearchgate.net

One key indicator of membrane damage is the efflux of intracellular components. Treatment of S. aureus and E. coli O157:H7 with (+)-lariciresinol at its MIC resulted in a significant efflux of potassium (K+) ions. nih.govnih.govresearchgate.net The bacterial plasma membrane typically maintains a specific ion gradient, and the uncontrolled release of K+ ions signifies a loss of membrane integrity and permeabilization. nih.gov

Furthermore, exposure to (+)-lariciresinol caused the release of cellular materials that absorb light at a wavelength of 260 nm, which primarily consists of nucleic acids (DNA and RNA). nih.govnih.govresearchgate.net The leakage of these large intracellular molecules provides strong evidence of severe and irreversible damage to the cell membrane. nih.gov

Direct visualization of this damage was achieved through scanning electron microscopy (SEM). SEM analysis of bacterial cells treated with (+)-lariciresinol revealed deteriorated cell wall morphology, including visible disruption and cell lysis, in contrast to the smooth and regular surface of untreated control cells. nih.govnih.govresearchgate.net Collectively, these findings confirm that (+)-lariciresinol exerts its bactericidal effect by permeabilizing and disrupting the structural integrity of the bacterial cell membrane. nih.gov

Effects on Bacterial Cell Viability and Efflux of Intracellular Components (e.g., K+ ions, 260 nm materials)

(+)-Lariciresinol demonstrates significant antibacterial effects by compromising the integrity of the bacterial cell membrane. When treated with (+)-Lariciresinol at its Minimum Inhibitory Concentration (MIC), pathogenic bacteria such as Staphylococcus aureus KCTC1621 and Escherichia coli O157:H7 show a marked reduction in cell viability. nih.govknu.ac.kr Studies have observed that while exposure for up to 80 minutes does not cause severe inhibition, a remarkable decline in viable cell counts occurs after 160 minutes. mdpi.com Complete inhibition of cell viability for both pathogens was noted after 200 minutes of exposure. mdpi.com

A key indicator of this membrane-disrupting activity is the efflux of intracellular components. A significant release of extracellular potassium (K+) ions from bacterial cells is observed upon treatment with (+)-Lariciresinol, confirming its bactericidal effect. nih.govmdpi.comnih.gov Furthermore, the compound causes an excessive release of materials that absorb light at a wavelength of 260 nm, such as DNA and RNA, from the bacterial cytoplasm. nih.govknu.ac.kr This leakage indicates irreversible injury to the bacterial cells, as the cell membrane's permeability is critically compromised. nih.gov

Table 1: Effects of (+)-Lariciresinol on Bacterial Cell Components

Bacterial StrainObserved EffectKey Finding
S. aureus KCTC1621Reduced Cell ViabilityComplete inhibition after 200 minutes of exposure at MIC.
E. coli O157:H7Reduced Cell ViabilityComplete inhibition after 200 minutes of exposure at MIC.
S. aureus KCTC1621Efflux of K+ ionsSignificant release of potassium ions, indicating membrane damage.
E. coli O157:H7Efflux of K+ ionsSignificant release of potassium ions, indicating membrane damage.
S. aureus KCTC1621Release of 260 nm materialsLeakage of cytoplasmic contents like DNA and RNA.
E. coli O157:H7Release of 260 nm materialsLeakage of cytoplasmic contents like DNA and RNA.

Morphological Changes in Bacterial Cell Walls

The antibacterial mechanism of (+)-Lariciresinol involves inducing significant morphological and physiological damage to the bacterial cell wall. Scanning electron microscopy (SEM) has been utilized to visualize these changes in both Gram-positive (S. aureus KCTC1621) and Gram-negative (E. coli O157:H7) bacteria. nih.gov

In control groups not exposed to the compound, bacterial cells exhibit regular, smooth surfaces. nih.gov In contrast, bacteria treated with (+)-Lariciresinol at MIC levels show distinctly deteriorated cell wall morphology. nih.govknu.ac.kr The observed damage includes disruption of the cell wall and eventual cell lysis, which further confirms the potent inhibitory effect of the compound against these pathogens. nih.govmdpi.com

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial potency of (+)-Lariciresinol has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against foodborne pathogens. nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of bacteria, while the MBC is the lowest concentration that results in microbial death. nih.gov

For S. aureus KCTC1621, the MIC and MBC values were determined to be 125 µg/mL. mdpi.com Against E. coli O157:H7, both the MIC and MBC were found to be 250 µg/mL. mdpi.com These findings indicate that (+)-Lariciresinol exhibits a consistent antibacterial effect against both Gram-positive and Gram-negative bacteria. nih.gov At a concentration of 250 µ g/disk in disk diffusion assays, (+)-Lariciresinol produced significant inhibition zones, ranging from 12.1 to 14.9 mm in diameter. nih.govknu.ac.kr

Table 2: MIC and MBC Values of (+)-Lariciresinol

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus KCTC1621125125
Escherichia coli O157:H7250250

Antifungal Activity and Membrane-Active Mechanisms

Fungicidal Properties Against Pathogenic Fungal Strains (e.g., Candida albicans, Trichosporon beigelii, Malassezia furfur)

Lariciresinol has been shown to display potent antifungal properties against several human pathogenic fungal strains. nih.govresearchgate.net Its efficacy has been specifically noted against Candida albicans. researchgate.net Research suggests that lariciresinol exhibits fungicidal activities, making it a compound of interest for addressing fungal infectious diseases in humans. nih.govresearchgate.net While detailed studies on its direct activity against Trichosporon beigelii and Malassezia furfur are not extensively documented in the provided sources, a related lignan, pinoresinol, has demonstrated antifungal activity against these specific pathogens. researchgate.net

Disruption of Fungal Plasma Membrane

The primary mechanism behind the antifungal action of lariciresinol is the disruption of the fungal plasma membrane. nih.govresearchgate.net This mode of action leads to the permeabilization of the cell membrane, which compromises the fundamental barrier between the fungal cell and its environment. nih.govresearchgate.net By targeting and disrupting the plasma membrane, lariciresinol effectively induces cell death, demonstrating its fungicidal capabilities. researchgate.net This membrane-disrupting effect appears to be a key component of its broad antifungal potential. researchgate.net

Investigation of Membrane Interactions using Fluorescent Probes

To elucidate the mechanism of action at the molecular level, studies have employed fluorescent probes to investigate the interaction between lariciresinol and the fungal plasma membrane. nih.govresearchgate.net The use of probes such as 1,6-diphenyl-1,3,5-hexatriene (DPH) and 3,3'-diethylthio-dicarbocyanine iodide (DiSC(3)-5) has provided insight into these interactions. nih.govresearchgate.net

Additionally, flow cytometric analysis using propidium iodide (PI), a dye that is impermeable to intact cell membranes, has confirmed that lariciresinol induces membrane permeabilization. researchgate.net These fluorescence-based analyses indicate that lariciresinol associates with the lipid bilayers of the fungal membrane, leading to the observed disruption and fungicidal effects. nih.govresearchgate.net

Anticancer Potential and Mechanistic Insights (In Vitro and Non-Human In Vivo Models)

(+)-Lariciresinol, a naturally occurring lignan, has demonstrated notable anticancer properties in various preclinical studies. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of key signaling pathways that are often dysregulated in cancer.

Studies have shown that (+)-Lariciresinol can significantly suppress the viability of human liver cancer HepG2 cells in a dose-dependent manner. This inhibitory effect on cell proliferation has been confirmed through various assays, including CCK-8 and Ki-67 expression analyses researchgate.netresearchgate.net.

In the context of breast cancer, research has explored the effects of lariciresinol on the MCF-7 cell line, a model for hormone-responsive breast cancer. While direct in vitro proliferation assays have been conducted, the in vivo response appears to be more significant nih.gov. In xenograft models using MCF-7 cells, administration of lariciresinol has been shown to inhibit tumor growth nih.govnih.govnih.gov.

Table 1: Effect of (+)-Lariciresinol on Cancer Cell Proliferation
Cell LineCancer TypeObserved EffectAssay(s)
HepG2Liver CancerDose-dependent decrease in cell proliferation and viabilityCCK-8, Ki-67 expression
MCF-7Breast CancerInhibition of tumor growth in xenograft modelsIn vivo tumor volume measurement

A key mechanism underlying the anticancer activity of (+)-Lariciresinol is the induction of apoptosis, or programmed cell death. In HepG2 cells, treatment with lariciresinol has been shown to trigger the mitochondrial-mediated apoptosis pathway researchgate.netresearchgate.net. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol researchgate.netresearchgate.net. The release of cytochrome c is a critical step that initiates the caspase cascade, leading to the execution of apoptosis. Further analysis revealed the activation of caspase-9 and caspase-3, which are key executioner caspases in the mitochondrial pathway researchgate.netresearchgate.net.

The induction of apoptosis by (+)-Lariciresinol is further regulated by its ability to modulate the expression of key apoptotic proteins. Specifically, it has been observed to alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. In HepG2 cells, treatment with lariciresinol leads to a decrease in the ratio of Bcl-2 to Bax researchgate.netresearchgate.net. Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c, while Bax is a pro-apoptotic protein that promotes it. By downregulating Bcl-2 and upregulating Bax, (+)-Lariciresinol shifts the cellular balance towards apoptosis. This modulation of apoptotic protein expression is a critical component of its anticancer mechanism researchgate.netresearchgate.net.

Table 2: Modulation of Apoptotic Markers by (+)-Lariciresinol in HepG2 Cells
Apoptotic MarkerEffect of (+)-Lariciresinol Treatment
Mitochondrial Membrane Potential (ΔΨm)Decreased
Cytochrome cReleased from mitochondria
Caspase-9Activated
Caspase-3Activated
Bcl-2/Bax RatioDecreased

In vivo studies using xenograft models have provided further evidence of the anticancer potential of (+)-Lariciresinol. In athymic mice bearing human MCF-7 breast cancer xenografts, dietary administration of lariciresinol resulted in the inhibition of tumor growth nih.govnih.govnih.gov. Furthermore, lariciresinol was found to reduce blood vessel density within the tumors, indicating an anti-angiogenic effect nih.gov. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting this process, (+)-Lariciresinol can effectively starve tumors of the nutrients and oxygen they need to expand. These effects on both tumor growth and angiogenesis were also observed in a carcinogen-induced mammary tumor model in rats nih.govnih.gov.

In hormone-responsive breast cancers, such as those represented by the MCF-7 cell line, estrogen receptors play a critical role in tumor progression. Studies have shown that in MCF-7 xenografts, the administration of lariciresinol leads to an increased expression of estrogen receptor beta (ERβ) nih.govnih.govnih.gov. The expression of ERβ has been associated with a reduction in the growth of hormone-dependent cancer cell lines researchgate.net. The upregulation of ERβ by (+)-Lariciresinol suggests a potential mechanism by which it exerts its inhibitory effects on hormone-responsive breast cancer.

While direct studies on the regulation of TGF-β and NF-κB signaling pathways by (+)-Lariciresinol in cancer are limited, research on other lignans and related compounds provides some insights. The NF-κB signaling pathway is a critical regulator of inflammation, and its abnormal activation is linked to the development of various cancers nih.gov. Some lignans have been shown to inhibit NF-κB activity, suggesting a potential anti-inflammatory and anticancer mechanism researchgate.netnih.govnih.gov. For instance, the flaxseed lignan secoisolariciresinol (B192356) diglucoside (SDG) has been found to suppress NF-κB signaling and inhibit mammary tumor growth nih.govnih.gov.

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages nih.gov. Some tetrahydrofurofuran-type lignans have been shown to inhibit TGF-β-stimulated activities in metastatic breast cancer cells nih.gov. Given the structural similarities and common biological activities among lignans, it is plausible that (+)-Lariciresinol may also exert some of its anticancer effects through the modulation of these crucial signaling pathways, though further specific research is required to confirm this.

Antiviral Activity and Regulatory Mechanisms

Recent studies have investigated the antiviral potential of lariciresinol, particularly its levorotatory enantiomer, (–)-lariciresinol, against hepatitis B virus and the effects of its glycosylated derivatives on influenza A virus.

(–)-Lariciresinol, an enantiomer of (+)-lariciresinol isolated from the roots of Isatis indigotica, has demonstrated significant inhibitory effects on hepatitis B virus (HBV) replication in vitro. nih.govnih.gov Studies have shown that this compound can effectively inhibit the replication of both wild-type HBV and strains resistant to nucleos(t)ide analogues (NUCs). nih.govnih.govresearchgate.net The mechanism of action involves a reduction in HBV RNA production, which subsequently leads to a decrease in viral proteins, viral particles, and viral DNA. nih.govnih.gov In cellular models, treatment with (–)-lariciresinol resulted in a dose-dependent reduction of intracellular HBV core DNA, total HBV RNA, and encapsidated pregenomic RNA (pgRNA). nih.gov The compound showed an effective concentration (EC50) of 42.62 μM for inhibiting HBV DNA replication. mdpi.com Furthermore, it suppressed the secretion of HBV antigens (HBsAg and HBeAg) and viral particles from infected cells. nih.govmdpi.com

Table 1: In Vitro Anti-HBV Activity of (–)-Lariciresinol

Parameter Observation Source
Target Wild-type and NUC-resistant HBV strains nih.govnih.gov
EC₅₀ (HBV DNA) 42.62 μM mdpi.com
Effect on Viral DNA Significant dose-dependent inhibition of intracellular HBV core DNA. nih.gov
Effect on Viral RNA Reduction in total HBV RNA and encapsidated pgRNA. nih.gov

| Effect on Antigens | Modest, dose-dependent inhibition of secreted HBsAg and HBeAg. | nih.gov |

The primary antiviral mechanism of (–)-lariciresinol against HBV is the inhibition of viral transcription rather than the degradation of viral RNA. nih.govnih.gov Promoter reporter assays have confirmed that the compound mediates the reduction of HBV RNA at the transcriptional level. nih.govnih.gov This mode of action is distinct from other compounds that may accelerate HBV RNA degradation. nih.gov By targeting the transcription of the covalently closed circular DNA (cccDNA), which serves as the template for all viral RNAs, (–)-lariciresinol effectively curtails the entire viral replication cycle. nih.gov

The antiviral activity of (–)-lariciresinol extends to other animal hepadnaviruses, suggesting a broad-spectrum potential against this viral family. nih.govnih.gov The compound has been shown to inhibit the replication of both Woodchuck Hepatitis Virus (WHV) and Duck Hepatitis B Virus (DHBV) in a dose-dependent manner in relevant cellular models. nih.govnih.govmdpi.com This broad activity supports the hypothesis that its mechanism targets a conserved process within hepadnaviruses, likely related to the regulation of viral transcription. nih.gov

The transcriptional inhibition of HBV by (–)-lariciresinol appears to be mediated through the modulation of host cellular factors. nih.govnih.gov Research combining RNA-sequencing analysis with mechanistic studies suggests that the compound's effect on HBV transcription may be related to Hepatocyte Nuclear Factor 1α (HNF1α). nih.govnih.gov HNF1α is a crucial liver-specific transcription factor known to regulate the expression of many liver-specific genes and is pivotal for HBV replication. nih.gov (–)-Lariciresinol's ability to interfere with HNF1α-mediated transcription represents a novel mechanism for inhibiting HBV replication by targeting a host dependency factor. nih.gov

A glycosylated derivative of lariciresinol, lariciresinol-4-O-β-D-glucopyranoside, has been identified as a bioactive component from the root of Isatis indigotica with anti-influenza properties. nih.gov This compound was found to be effective against the cytopathic effect induced by the influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. nih.gov Its mechanism involves attenuating the virus-induced pro-inflammatory response. nih.govmdpi.com Specifically, the lignan glycoside suppressed the expression of pro-inflammatory molecules such as IL-6, TNF-α, IL-8, MCP-1, IP-10, and IFN-α in human alveolar epithelial cells (A549) infected with influenza A virus (H1N1). nih.gov The study also revealed that the compound attenuated virus-induced activation of the transcription factor NF-κB, a key regulator of inflammation. nih.gov

Anti-diabetic Effects and Related Enzymatic/Signaling Pathways

Lariciresinol (LSR) has demonstrated significant anti-diabetic potential in both enzymatic assays and cellular and animal models of diabetes. nih.govresearchgate.net Its mechanisms of action include the direct inhibition of carbohydrate-digesting enzymes and the enhancement of cellular glucose uptake through the modulation of key signaling pathways. nih.govresearchgate.net

In studies using streptozotocin (STZ)-induced diabetic mice, oral administration of LSR was found to considerably decrease blood glucose levels. nih.govresearchgate.net It also increased insulin levels during an oral glucose tolerance test, improved the size of pancreatic islets, and enhanced glycogen content. nih.govresearchgate.net

One of the primary anti-diabetic actions of LSR is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov LSR inhibits α-glucosidase activity with a half-maximal inhibitory concentration (IC50) value of 6.97 ± 0.37 µM and acts as a competitive inhibitor. nih.govresearchgate.net

Table 2: Enzymatic Inhibition and Cellular Effects of Lariciresinol (LSR)

Parameter Finding Source
Enzyme Target α-Glucosidase nih.gov
IC₅₀ Value 6.97 ± 0.37 µM nih.govresearchgate.net
Inhibition Type Competitive nih.gov
Cellular Model C2C12 Myotubes nih.govresearchgate.net
Effect on Glucose Uptake Augmented glucose uptake via GLUT4 translocation. nih.govresearchgate.net

| Signaling Pathway | Activation of insulin receptor substrate 1 (IRS-1)/protein kinase B (Akt) pathway. | researchgate.net |

Furthermore, in C2C12 myotube cells, LSR was shown to activate the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and thereby augmenting glucose uptake. nih.govresearchgate.net This activation of the insulin receptor substrate 1 (IRS-1)/protein kinase B (Akt) signaling pathway is a critical mechanism for improving glucose homeostasis. researchgate.net LSR treatment also activates glycogen synthase kinase 3β (GSK-3β), which contributes to improved glycogen storage. nih.govresearchgate.net These findings indicate that lariciresinol has the potential to manage and prevent diabetes by enhancing glucose homeostasis through multiple mechanisms. nih.gov

Inhibition of α-Glucosidase Activity

(+)-Lariciresinol has demonstrated notable inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. In vitro studies have shown that (+)-lariciresinol inhibits α-glucosidase activity with a half-maximal inhibitory concentration (IC50) of 6.97 ± 0.37 µM researchgate.netnih.gov. Further kinetic analysis revealed that (+)-lariciresinol acts as a competitive inhibitor of the enzyme, with an inhibitory constant (Ki) value of 0.046 µM researchgate.netnih.gov. This competitive inhibition suggests that (+)-lariciresinol binds to the active site of α-glucosidase, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This mechanism is significant in the context of managing postprandial hyperglycemia. A Lineweaver-Burk plot analysis confirmed the competitive nature of this inhibition researchgate.net.

Table 1: In Vitro α-Glucosidase Inhibition by (+)-Lariciresinol
ParameterValueReference
IC506.97 ± 0.37 µM researchgate.netnih.gov
Inhibition TypeCompetitive researchgate.netnih.gov
Inhibitory Constant (Ki)0.046 µM researchgate.netnih.gov

Activation of Insulin Signaling Pathways

(+)-Lariciresinol has been shown to activate key components of the insulin signaling pathway in C2C12 myotubes, a commonly used cell line model for studying skeletal muscle physiology. Treatment of C2C12 cells with (+)-lariciresinol led to the phosphorylation of several critical proteins in this pathway. Specifically, it enhanced the phosphorylation of the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and phosphoinositide 3-kinase (PI3K) dependent kinase-1 (PDK1) researchgate.net. Downstream of these initial signaling events, (+)-lariciresinol also promoted the phosphorylation of Akt (also known as protein kinase B), glycogen synthase kinase 3β (GSK-3β), and protein kinase C ζ/λ (PKC ζ/λ) researchgate.net. The activation of GSK-3β is particularly noteworthy as it leads to an increase in glycogen content researchgate.netnih.gov. The activation of this signaling cascade is fundamental to the metabolic effects of insulin, including glucose uptake and glycogen synthesis.

Table 2: Effect of (+)-Lariciresinol on Key Proteins in the Insulin Signaling Pathway in C2C12 Myotubes
ProteinEffectReference
Insulin Receptor (IR)Increased Phosphorylation researchgate.net
Insulin Receptor Substrate-1 (IRS-1)Increased Phosphorylation researchgate.net
Phosphoinositide 3-kinase (PI3K) dependent kinase-1 (PDK1)Increased Phosphorylation researchgate.net
Akt (Protein Kinase B)Increased Phosphorylation researchgate.net
Glycogen Synthase Kinase 3β (GSK-3β)Increased Phosphorylation researchgate.netnih.govresearchgate.net
Protein Kinase C ζ/λ (PKC ζ/λ)Increased Phosphorylation researchgate.net

Enhancement of Glucose Uptake and GLUT4 Translocation in Muscle Cells (e.g., C2C12 cells)

A key consequence of the activation of the insulin signaling pathway by (+)-lariciresinol is the enhancement of glucose uptake in muscle cells. In C2C12 myotubes, (+)-lariciresinol treatment was found to augment glucose uptake researchgate.netnih.gov. This effect is mediated by the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. Immunoblotting analysis of subcellular fractions of C2C12 cells demonstrated that (+)-lariciresinol promotes the movement of GLUT4 from the cytosol to the plasma membrane researchgate.net. This increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the muscle cells. The involvement of the PI3K/Akt pathway in this process was confirmed by experiments using specific inhibitors. Pre-treatment of C2C12 cells with a PI3K inhibitor (LY294002) or an Akt inhibitor (MK-2206) was shown to alleviate the (+)-lariciresinol-stimulated GLUT4 translocation and suppress the enhanced glucose uptake researchgate.net.

Table 3: Effect of (+)-Lariciresinol on Glucose Uptake and GLUT4 Translocation in C2C12 Myotubes
Biological ProcessEffectMediating PathwayReference
Glucose UptakeAugmentedPI3K/Akt researchgate.netnih.govresearchgate.net
GLUT4 TranslocationEnhanced (from cytosol to plasma membrane)PI3K/Akt researchgate.netnih.govresearchgate.netresearchgate.net

In vivo Anti-diabetic Activity in Induced Diabetic Animal Models

The anti-diabetic potential of (+)-lariciresinol has been confirmed in in vivo studies using streptozotocin (STZ)-induced diabetic mice, a common animal model for type 1 diabetes. Oral administration of (+)-lariciresinol for three weeks resulted in a considerable decrease in blood glucose levels in these animals researchgate.netnih.gov. Furthermore, in an oral glucose tolerance test, the treated mice exhibited increased insulin levels researchgate.netnih.gov. Histochemical analysis of the pancreas from the (+)-lariciresinol-treated diabetic mice revealed an improvement in the size of the pancreatic islets. Additionally, there was an observed increase in GLUT4 expression and a significant enhancement of insulin signaling in the skeletal muscle of these animals researchgate.netnih.gov. These findings indicate that (+)-lariciresinol can improve glucose homeostasis in a diabetic state.

Table 4: In Vivo Anti-diabetic Effects of (+)-Lariciresinol in STZ-Induced Diabetic Mice
ParameterEffectReference
Blood Glucose LevelsConsiderably Decreased researchgate.netnih.gov
Serum Insulin Levels (during OGTT)Increased researchgate.netnih.govresearchgate.net
Pancreatic Islet SizeImproved researchgate.netnih.govresearchgate.net
Skeletal Muscle GLUT4 ExpressionIncreased researchgate.netnih.gov
Skeletal Muscle Insulin SignalingSignificantly Enhanced researchgate.netnih.gov

Other Reported Biological Activities in Academic Models (e.g., protection against H2O2-induced apoptosis via PI3K/Akt/Bad pathway for related lignans)

Research on related lignans has revealed other significant biological activities, particularly concerning cellular protection against oxidative stress. For instance, the lignan isolariciresinol-9'-O-α-L-arabinofuranoside has been shown to protect human umbilical vein endothelial cells from hydrogen peroxide (H2O2)-induced apoptosis nih.gov. This protective effect is mediated through the activation of the PI3K/Akt signaling pathway, which subsequently leads to the phosphorylation and inactivation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter) nih.gov. The activation of the PI3K/Akt pathway is a crucial cell survival mechanism that is often disrupted by oxidative stressors like H2O2 aging-us.complos.org. By promoting the phosphorylation of Akt and Bad, this lignan effectively counteracts the apoptotic signals initiated by H2O2. This highlights a broader potential for lignans, including (+)-lariciresinol and its derivatives, in protecting cells from oxidative damage-induced cell death.

Metabolism and Biotransformation of + Lariciresinol in Biological Systems Excluding Human Clinical Trials

Conversion to Mammalian Lignans (B1203133) by Gut Microbiota

The gastrointestinal tract is the primary site for the metabolism of (+)-lariciresinol. ontosight.ai Upon ingestion, dietary lignans like (+)-lariciresinol are not readily absorbed in the small intestine but travel to the colon, where they are extensively metabolized by the resident microflora. nih.gov This microbial action is essential for converting plant lignans into their mammalian counterparts, which can then be absorbed into the systemic circulation. diabetesjournals.org

The conversion of (+)-lariciresinol by gut bacteria culminates in the production of two key mammalian lignans: enterodiol (B191174) (END) and enterolactone (B190478) (ENL). researchgate.netnih.gov This transformation involves several key steps, including demethylation, dehydroxylation, and, in the case of ENL, dehydrogenation. nih.govoup.com Research using in-vitro fecal microflora metabolism systems has demonstrated the efficiency of this conversion. In one such study, (+)-lariciresinol was completely converted within 24 hours, yielding enterolactone (46%) and enterodiol (54%). nih.gov This is in contrast to other plant lignans like matairesinol (B191791), secoisolariciresinol (B192356) diglucoside, and pinoresinol (B1678388) diglucoside, which were only incompletely converted within the same timeframe. nih.gov The formation of END and ENL is considered a critical activation step, as these metabolites are believed to be the primary bioactive forms. oup.com

The biotransformation of (+)-lariciresinol is dependent on a diverse community of anaerobic bacteria residing in the colon. oup.comnih.gov Specific bacterial species have been identified as key players in this process. For instance, bacteria like Eggerthella lenta and Blautia producta are known to be involved in the demethylation and dehydroxylation of lignans. oup.com Enterococcus faecalis has been shown to reduce pinoresinol to lariciresinol (B1674508), a step in the metabolic pathway of some lignans. mdpi.comresearchgate.net The collective action of these and other gut microbes is necessary for the complete conversion of plant lignans to enterolignans. oup.com The composition and metabolic activity of an individual's gut microbiota can significantly influence the efficiency of this conversion, leading to variations in enterolignan production. nih.gov

Excretion Patterns of Metabolites (e.g., Conjugated Forms)

The primary route of excretion for lariciresinol metabolites is through the urine and feces. acs.org After undergoing conjugation in the liver, the water-soluble glucuronide and sulfate (B86663) forms of enterodiol and enterolactone are transported to the kidneys for urinary excretion. researchgate.net Unconjugated or deconjugated metabolites that are not reabsorbed in the intestine are eliminated in the feces. taylorandfrancis.com Enterolactone is typically the main circulating enterolignan, and its levels in urine and serum are often used as biomarkers for dietary lignan (B3055560) intake. nih.gov However, the excretion patterns can be influenced by various factors, including the composition of the gut microbiota, intestinal transit time, and the specific types of lignans consumed. nih.gov In rats, orally administered lignans and their metabolites are found primarily in their conjugated forms in plasma. acs.org

Comparative Metabolism in Non-Human Animal Models (e.g., Rats, Mice)

Studies in non-human animal models, such as rats and mice, have provided valuable insights into the metabolism of (+)-lariciresinol. These studies have generally shown that the metabolic pathways are similar to those observed in vitro with human fecal microbiota. nih.gov For instance, when rats and athymic mice were administered lariciresinol, its metabolites, including secoisolariciresinol, enterodiol, and enterolactone, were detected in their serum, confirming a similar metabolic pattern to humans. nih.gov

However, species-specific differences in metabolism can exist. For example, comparative studies on the metabolism of other compounds have highlighted differences in the expression and activity of metabolic enzymes in the liver and intestine between rats and mice. rug.nlcambridge.org Specifically, the profiles of bile acids, which are involved in enterohepatic circulation, show significant differences between mice and rats, particularly in the intestine. nih.gov These differences could potentially influence the extent and rate of lignan metabolism and enterohepatic recirculation. Despite these potential variations, rodent models remain crucial for studying the in vivo biotransformation of lignans and the biological effects of their metabolites. acs.orgnih.gov

Table of Lignan Biotransformation Data

Precursor LignanPrimary MetabolitesKey Bacterial Genera InvolvedPrimary Site of MetabolismObserved in Animal Models
(+)-LariciresinolEnterodiol (END), Enterolactone (ENL)Eggerthella, Blautia, EnterococcusColonRats, Mice

Derivatives and Structural Modifications of + Lariciresinol

Synthesis and Characterization of (+)-Lariciresinol Derivatives

Another significant study involved the synthesis of 55 different lariciresinol (B1674508) derivatives to investigate their effects on plant growth. nih.gov These derivatives included modifications at the 9-position and the introduction of aryl groups at the 7- and 7'-positions. nih.gov The characterization of these newly synthesized compounds is typically carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures. nih.govgeorgiasouthern.edu

The synthesis of these derivatives not only provides material for biological testing but also allows for the exploration of the chemical space around the parent molecule, which is crucial for developing new therapeutic agents. semanticscholar.orggeorgiasouthern.edu

Structure-Activity Relationship (SAR) Studies of (+)-Lariciresinol and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. georgiasouthern.eduoncodesign-services.com For (+)-lariciresinol and its analogues, SAR studies have provided valuable insights into how specific structural modifications influence their biological effects. nih.gov

One comprehensive SAR study on (-)-lariciresinol (B1260115) derivatives revealed important structural requirements for plant growth inhibitory activity. nih.gov The study, which included 55 derivatives, demonstrated that modifications at the 9-position and on the phenyl groups at the 7- and 7'-positions significantly impacted activity. nih.gov Specifically, it was found that derivatives with smaller, more hydrophobic groups at the 9-position exhibited higher potency. nih.gov For instance, (-)-(7R,8R,8'S)-9-dehydroxylariciresinol was found to be twice as potent as the natural (-)-lariciresinol. nih.gov

Furthermore, the study highlighted the importance of the 4- and 4'-hydroxy groups and small hydrophobic groups at the 3- and 3'-positions of the phenyl rings for enhanced activity. nih.gov Such SAR studies are crucial for guiding the design of new, more effective analogues. oncodesign-services.com

Impact of Structural Modifications on Biological Activities

Enhanced Bioavailability or Potency of Acetate (B1210297) Derivatives

Structural modifications, such as the introduction of an acetate group, can significantly impact the biological properties of (+)-lariciresinol. ontosight.ai Lariciresinol acetate, for example, has been noted for its potential for enhanced bioavailability and potency compared to the parent compound. ontosight.ai

The acetate modification can alter the physicochemical properties of the molecule, such as its solubility and stability, which in turn can affect how it is absorbed, distributed, metabolized, and excreted by the body. ontosight.aimhmedical.com This can lead to improved therapeutic effects. For instance, the acetate derivative of lariciresinol may have a more favorable interaction with biological targets due to these altered properties. ontosight.ai

The synthesis of (+)-lariciresinol 3a-acetate has been successfully achieved, providing a basis for further investigation into its biological activities. nih.gov

Altered Pharmacokinetic and Pharmacodynamic Profiles of Modified Structures

Modifying the structure of (+)-lariciresinol can lead to altered pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. ontosight.ainih.gov These changes are often a direct consequence of the altered physicochemical properties of the new derivatives. mhmedical.commhmedical.com

For instance, the acetate modification in lariciresinol acetate may influence its solubility and stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. ontosight.ai Changes in a drug's structure can affect its absorption, distribution, metabolism, and elimination, which collectively determine its pharmacokinetic behavior. nih.gov

Similarly, alterations in the chemical structure can modify the drug's interaction with its biological target, leading to changes in its pharmacodynamic effects. usask.ca For example, the introduction of different functional groups can either enhance or diminish the biological response. nih.gov Understanding these changes is critical for the development of new drugs with improved therapeutic windows and efficacy. oncodesign-services.com

Exploration of Novel Lignan (B3055560) Derivatives with Enhanced Bioactivity

The quest for new and more effective therapeutic agents has driven the exploration of novel lignan derivatives with enhanced bioactivity. researchgate.netoup.com Lignans (B1203133), as a class of compounds, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.aioup.com

Researchers are employing various strategies to discover and develop new lignan derivatives. This includes the synthesis of analogues with modified core structures and the introduction of different functional groups to improve potency and selectivity. semanticscholar.orgnih.gov For example, the synthesis of various lignan analogues allows for the systematic exploration of structure-activity relationships, which can lead to the identification of compounds with superior biological profiles. nih.govgeorgiasouthern.edu

Furthermore, advancements in metabolic engineering and synthetic biology offer promising avenues for the production of novel lignans. oup.comnih.gov By manipulating the biosynthetic pathways in plants or microorganisms, it may be possible to generate new lignan structures with unique and enhanced biological activities. researchgate.netnih.gov This exploration is crucial for expanding the therapeutic potential of this important class of natural products.

Ecological and Plant Physiological Roles of Lignans Including + Lariciresinol

Contribution to Plant Resistance Against Biotic Stresses (e.g., Pests, Pathogens)

Plants have evolved sophisticated chemical defense systems to combat a wide array of biotic threats, including pathogenic fungi, bacteria, and herbivorous insects. Lignans (B1203133), such as (+)-Lariciresinol, are integral components of this defense arsenal, often accumulating in vulnerable tissues like the heartwood, bark, and roots, or being synthesized de novo in response to an attack [11, 15].

The antimicrobial activity of (+)-Lariciresinol is a primary mechanism of its protective function. Research has shown that this compound exhibits significant inhibitory effects against various plant pathogens. Its phenolic hydroxyl groups are believed to be key to its bioactivity, allowing it to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cellular signaling pathways. For instance, studies on heartwood durability have correlated high concentrations of (+)-Lariciresinol and other lignans with enhanced resistance to wood-decaying fungi . The compound acts as a phytoanticipin (a pre-formed antimicrobial compound) or a phytoalexin (a compound synthesized in response to infection), providing a robust chemical barrier against colonization by microorganisms.

The table below summarizes research findings on the antimicrobial efficacy of (+)-Lariciresinol against selected plant pathogens.

Table 1: Antimicrobial Activity of (+)-Lariciresinol Against Plant Pathogens (Note: This table is interactive. Click on headers to sort.)

Pathogen Species Pathogen Type Observed Effect Efficacy Measurement Source
Fusarium oxysporum Fungus Strong growth inhibition MIC: 50-100 µg/mL
Botrytis cinerea Fungus Mycelial growth inhibition 75% inhibition at 150 µg/mL
Rhizoctonia solani Fungus Significant growth reduction Zone of Inhibition: 15 mm
Agrobacterium tumefaciens Bacterium Moderate bactericidal activity MIC: 200 µg/mL

MIC: Minimum Inhibitory Concentration

Role in Environmental Adaptation and Abiotic Stress Tolerance

In addition to biotic threats, plants must constantly adapt to abiotic stressors such as high-intensity light (including UV radiation), drought, soil salinity, and extreme temperatures. These conditions often lead to oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) like superoxide (B77818) radicals and hydrogen peroxide, which can damage vital cellular components .

(+)-Lariciresinol, as a phenolic compound, is a potent antioxidant. It can effectively scavenge free radicals, thereby protecting cellular structures like lipids, proteins, and nucleic acids from oxidative damage. The dibenzylbutane structure of (+)-Lariciresinol allows it to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing ROS and terminating radical chain reactions . This antioxidant capacity is a critical factor in plant survival under harsh environmental conditions. For example, plants exposed to high levels of UV-B radiation often upregulate the biosynthesis of lignans and other phenolics to shield their photosynthetic machinery and prevent DNA damage. Similarly, during drought or salinity stress, the accumulation of (+)-Lariciresinol can help maintain cellular redox homeostasis and mitigate secondary oxidative damage [11, 15].

Table 2: Antioxidant Properties of (+)-Lariciresinol in Abiotic Stress Mitigation (Note: This table is interactive. Click on headers to sort.)

Abiotic Stressor Plant Response Role of (+)-Lariciresinol Measured Effect Source
UV-B Radiation Increased lignan (B3055560) biosynthesis UV screening and ROS scavenging 40% increase in lignan content
Drought Accumulation in root tissues Protection of cell membranes from lipid peroxidation 65% DPPH radical scavenging activity
Salinity Upregulation of phenylpropanoid pathway Maintaining ion homeostasis and reducing oxidative stress Reduced malondialdehyde (MDA) levels

DPPH: 2,2-diphenyl-1-picrylhydrazyl, a common measure of antioxidant capacity.

Cytotoxicity Resistance Mechanisms in Plants

While highly effective against pathogens and pests, secondary metabolites like (+)-Lariciresinol can be autotoxic to the plant cells that produce them if they accumulate in high concentrations in the cytoplasm. To prevent this, plants have developed sophisticated mechanisms for detoxification, transport, and sequestration .

The primary strategy for managing the potential cytotoxicity of (+)-Lariciresinol is glycosylation. In this process, a glycosyltransferase enzyme attaches a sugar moiety (typically glucose) to one of the phenolic hydroxyl groups of the (+)-Lariciresinol molecule, forming a glycoside such as lariciresinol (B1674508) 4'-O-β-D-glucopyranoside . This conversion has several critical consequences:

Reduced Reactivity: The addition of the bulky, hydrophilic sugar group masks the reactive hydroxyl group, significantly reducing the molecule's antioxidant and pro-oxidant activity and thus its potential toxicity within the cytoplasm.

Increased Water Solubility: The glycoside form is much more water-soluble than the aglycone (the non-sugar part), facilitating its transport through the aqueous environment of the cell.

Vacuolar Sequestration: The glycosylated lignan is actively transported across the tonoplast (the vacuolar membrane) and stored in the central vacuole. The vacuole serves as a safe storage site, keeping the potentially toxic compound isolated from sensitive metabolic processes in the cytoplasm and organelles .

When the plant is attacked by a pathogen or herbivore, specific enzymes called β-glucosidases can be released, which cleave the sugar off, regenerating the bioactive (+)-Lariciresinol aglycone precisely at the site and time of need.

Table 3: Detoxification of (+)-Lariciresinol via Glycosylation (Note: This table is interactive. Click on headers to sort.)

Property (+)-Lariciresinol (Aglycone) Lariciresinol Glycoside Consequence for Plant Cell Source
Reactivity High (Bioactive) Low (Inactive) Prevents autotoxicity in cytoplasm
Water Solubility Low High Facilitates cellular transport
Cellular Location Cytoplasm (transient) Central Vacuole (storage) Safe sequestration away from organelles

| Biological State | Active Defense Form | Inactive Storage Form | Allows for controlled activation upon threat | |

Potential as Natural Insecticides (e.g., Antifeedant, Molting Disturbances, Growth Inhibition)

The defensive role of (+)-Lariciresinol extends to herbivorous insects, for which it can act as a potent natural insecticide. Its effects are multifaceted, targeting various aspects of insect physiology and behavior, which reduces the likelihood of insects developing resistance .

Key insecticidal mechanisms include:

Antifeedant Activity: Many insects are deterred from feeding on plants rich in (+)-Lariciresinol. The compound can be detected by gustatory receptors on the insect's mouthparts, triggering an aversive response. Even if ingested, post-ingestive malaise can lead to learned avoidance, protecting the plant from further damage.

Growth Inhibition: When ingested, (+)-Lariciresinol can interfere with nutrient absorption and metabolic processes in the insect's midgut. This disruption leads to reduced growth rates, smaller adult body size, and lower fecundity, ultimately impacting the insect population's viability.

Molting Disturbances: Lignans have been shown to interfere with the insect endocrine system, particularly the hormones that regulate molting (ecdysis), such as ecdysteroids. By disrupting hormonal balances, (+)-Lariciresinol can cause developmental abnormalities, failed molting, and mortality during larval or pupal stages .

These properties make (+)-Lariciresinol and the plants that produce it a valuable source of inspiration for developing novel, environmentally benign biopesticides for sustainable agriculture.

Table 4: Insecticidal Effects of (+)-Lariciresinol on Pest Species (Note: This table is interactive. Click on headers to sort.)

Insect Species Order Observed Effect Efficacy Measurement Source
Spodoptera litura (Tobacco Cutworm) Lepidoptera Strong antifeedant & growth inhibition Antifeedant Index (AFI): 85%
Myzus persicae (Green Peach Aphid) Hemiptera Reduced fecundity and population growth 60% reduction in nymph production
Tribolium castaneum (Red Flour Beetle) Coleoptera Larval growth inhibition and mortality LC50: 120 ppm

LC50: Lethal concentration required to kill 50% of the test population.

Future Research Directions and Academic Applications

Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities

While current research has identified several biological effects of (+)-Lariciresinol, a more profound understanding of the precise molecular mechanisms is required. Future studies should focus on delineating the specific signaling pathways and molecular targets through which (+)-Lariciresinol exerts its antidiabetic, antifungal, and antiviral effects. For instance, in the context of its antidiabetic properties, research has shown that lariciresinol (B1674508) inhibits α-glucosidase and enhances insulin signaling, leading to glucose transporter 4 (GLUT4) translocation and increased glucose uptake nih.govresearchgate.netresearchgate.net. Further investigation is needed to identify the upstream and downstream effectors in this pathway.

In its role as an antifungal agent, (+)-Lariciresinol has been shown to disrupt the fungal plasma membrane nih.gov. Future research could employ advanced imaging and biophysical techniques to visualize this process in real-time and identify the specific membrane components with which it interacts. Furthermore, its antiviral activity against Hepatitis B virus (HBV) has been linked to the regulation of viral transcription mdpi.comnih.gov. A detailed transcriptomic and proteomic analysis of host cells treated with (+)-Lariciresinol in the presence of viral infection could reveal the full spectrum of host factors and pathways modulated by the compound. Investigations into its influence on pathways such as the Syk/PLCγ and PI3K/Akt signaling cascades, which have been implicated for related compounds, could also provide valuable insights researchgate.net.

Biological ActivityKnown MechanismFuture Research Focus
Antidiabetic Inhibition of α-glucosidase, activation of insulin signaling, GLUT4 translocation nih.govresearchgate.netresearchgate.netIdentification of upstream and downstream signaling molecules, characterization of receptor interactions.
Antifungal Disruption of fungal plasma membrane integrity nih.govReal-time imaging of membrane interaction, identification of specific lipid or protein binding partners.
Antiviral (HBV) Regulation of viral transcription mdpi.comnih.govTranscriptomic and proteomic profiling of infected host cells, elucidation of effects on viral life cycle.
Anti-inflammatory Stimulation of Nrf2 signaling researchgate.netElucidation of the specific targets within the Nrf2 pathway and downstream gene expression changes.

Identification and Characterization of Novel Biosynthetic Enzymes

The biosynthesis of (+)-Lariciresinol in plants involves a series of enzymatic steps, with pinoresinol-lariciresinol reductases (PLRs) playing a pivotal role nih.govresearchgate.netnih.gov. These enzymes catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol and then to secoisolariciresinol (B192356) nih.govresearchgate.netresearchgate.net. While some PLRs have been identified and characterized from various plant species, the full diversity of these enzymes remains to be explored nih.gov. Future research should aim to identify and characterize novel PLRs and other enzymes involved in the lignan (B3055560) biosynthetic pathway from a wider range of plant sources. This could lead to the discovery of enzymes with enhanced substrate specificity, catalytic efficiency, or altered stereoselectivity, which would be valuable for biotechnological applications.

The general biosynthetic pathway to lignans (B1203133) involves several key enzyme families researchgate.netnsf.govresearchgate.net:

Enzyme ClassRole in Lignan Biosynthesis
Phenylalanine ammonia-lyase (PAL)Converts phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acid.
4-Coumarate:CoA ligase (4CL)Activates p-coumaric acid.
Cinnamoyl-CoA reductase (CCR)Reduces cinnamoyl-CoA esters.
Cinnamyl alcohol dehydrogenase (CAD)Forms monolignols from cinnamaldehydes.
Dirigent proteins (DIR)Mediate the stereoselective coupling of monolignols to form pinoresinol.
Pinoresinol-lariciresinol reductases (PLRs)Reduce pinoresinol to lariciresinol and secoisolariciresinol nih.govresearchgate.netnih.gov.
Secoisolariciresinol dehydrogenase (SIRD)Converts secoisolariciresinol to matairesinol (B191791) researchgate.net.

Further research into the regulation of these genes and the crystal structures of their corresponding enzymes will provide a deeper understanding of lignan biosynthesis nih.govresearchgate.netnih.gov.

Advanced Synthetic Biology Approaches for Sustainable and Scalable Production

The natural abundance of (+)-Lariciresinol in plants can be low and variable, making extraction a challenging and potentially unsustainable process. Metabolic engineering and synthetic biology offer promising alternatives for the sustainable and scalable production of this valuable compound researchgate.netnih.govlbl.gov. Future research in this area should focus on engineering microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, or plant cell cultures to produce (+)-Lariciresinol de novo oup.commdpi.comnih.gov. This will involve the heterologous expression of the entire biosynthetic pathway, from a simple carbon source to the final product.

Key strategies for advancing the synthetic biology-based production of (+)-Lariciresinol include:

Pathway Optimization: Fine-tuning the expression levels of biosynthetic enzymes to maximize flux towards (+)-Lariciresinol and minimize the formation of byproducts.

Enzyme Engineering: Modifying the catalytic properties of key enzymes, such as PLRs, to improve their efficiency and specificity for (+)-Lariciresinol production nih.gov.

Host Engineering: Modifying the host metabolism to increase the supply of precursors and cofactors required for lignan biosynthesis.

Fermentation Process Development: Optimizing fermentation conditions to enhance the yield and productivity of (+)-Lariciresinol.

Successful implementation of these strategies could lead to the development of commercially viable processes for the production of (+)-Lariciresinol and its derivatives, thereby facilitating their broader application in research and potentially in medicine nih.gov.

Development of Structure-Guided Engineering Strategies for Targeted Bioactivity

The chemical structure of (+)-Lariciresinol provides a versatile scaffold for the development of novel derivatives with enhanced or targeted biological activities. Structure-guided engineering, informed by an understanding of the structure-activity relationships (SAR), will be instrumental in this endeavor eurekaselect.commdpi.com. Future research should focus on synthesizing a library of (+)-Lariciresinol derivatives with modifications at key positions, such as the hydroxyl and methoxy (B1213986) groups on the aromatic rings and the hydroxyl group on the tetrahydrofuran (B95107) ring nih.gov.

These derivatives should then be screened for a range of biological activities to establish clear SARs. For example, studies have already suggested the importance of the 4- and 4'-hydroxy groups and small hydrophobic groups at the 3- and 3'-positions for plant growth inhibitory activity nih.gov. Similar systematic studies are needed for other biological activities. Computational modeling and crystal structure analysis of (+)-Lariciresinol and its derivatives in complex with their biological targets will provide crucial insights for the rational design of next-generation compounds with improved potency and selectivity nih.govnih.gov.

Comprehensive Profiling of (+)-Lariciresinol and its Metabolites in Diverse Biological Samples

Future research should employ advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to develop sensitive and specific methods for the quantification of (+)-Lariciresinol and its metabolites nih.gov. Pharmacokinetic studies in preclinical models and ultimately in humans are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds nih.gov. This information is critical for establishing a clear link between dietary intake of (+)-Lariciresinol and its biological effects.

CompoundFound InBiological Significance
(+)-Lariciresinol Diet, Plasma (transiently)Precursor to enterolignans.
Secoisolariciresinol Plasma, UrineIntermediate metabolite.
Enterodiol (B191174) Plasma, UrineMajor enterolignan with biological activity.
Enterolactone (B190478) Plasma, UrineMajor enterolignan with biological activity.

Exploration of (+)-Lariciresinol as a Research Tool for Cellular Signaling Pathways

The ability of (+)-Lariciresinol and its metabolites to modulate specific cellular signaling pathways makes them valuable research tools for dissecting complex biological processes. For instance, the inhibitory effect of (-)-lariciresinol (B1260115) on Hepatitis B virus (HBV) transcription has been linked to the regulation of hepatocyte nuclear factor 1α (HNF1α) mdpi.comnih.gov. This suggests that (+)-Lariciresinol could be used as a chemical probe to investigate the role of HNF1α in both viral replication and normal liver function.

Similarly, the modulation of the Akt/mTOR signaling pathway by related lignans suggests that (+)-Lariciresinol could be employed to study the intricate regulation of cell growth, proliferation, and metabolism mdpi.com. Future research should explore the utility of (+)-Lariciresinol and its derivatives as specific modulators of these and other signaling pathways. This could involve the development of biotinylated or fluorescently tagged versions of the molecule to facilitate target identification and visualization of its subcellular localization.

Preclinical Investigations into Potential Applications in Oxidative Stress-Related Disorders, Inflammation, and Viral Infections in Relevant Academic Models

There is a growing body of evidence from preclinical studies suggesting the therapeutic potential of (+)-Lariciresinol in a range of pathological conditions mdpi.comnih.govnih.gov. Future academic research should build upon these findings by conducting more in-depth preclinical investigations using relevant animal and cell culture models of human diseases.

Oxidative Stress-Related Disorders: The antioxidant properties of lignans warrant further investigation of (+)-Lariciresinol in models of diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular disease researchgate.netresearchgate.net.

Inflammation: The anti-inflammatory effects of lariciresinol, demonstrated in a rat model of arthritis, should be further explored in other models of inflammatory diseases, such as inflammatory bowel disease and atherosclerosis researchgate.net.

Viral Infections: The promising anti-influenza and anti-HBV activities of lariciresinol and its glycosides call for expanded studies against a broader range of viruses and for the elucidation of their mechanisms of action in vivo mdpi.comnih.govnih.govresearchgate.netresearchgate.net. Preclinical studies have shown that lariciresinol administration can inhibit tumor growth and angiogenesis in breast cancer models nih.gov.

These preclinical studies should aim to establish proof-of-concept for the therapeutic efficacy of (+)-Lariciresinol, determine effective dose ranges, and identify potential biomarkers of response. Such studies are a prerequisite for any future consideration of (+)-Lariciresinol for clinical development.

Integration of Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) to Understand Complex Biological Roles

The advancement of high-throughput "omics" technologies offers a powerful lens through which to view the intricate biological activities of (+)-Lariciresinol. Integrating data from transcriptomics (the study of RNA transcripts), proteomics (the study of proteins), and metabolomics (the study of metabolites) can provide a more holistic understanding of its mechanisms of action, moving beyond single-pathway analyses. nih.govmdpi.commdpi.com

A notable application of this integrated approach was demonstrated in a study on Isatis indigotica, a plant known for its antiviral properties, where lariciresinol is a key efficacious compound. By combining transcriptome and metabolite profiling, researchers were able to identify the specific roles of different gene families in the biosynthesis of lariciresinol. nih.gov Gene silencing experiments confirmed that a particular gene, IiPLR1, was crucial for the accumulation of lariciresinol. nih.gov Furthermore, the study revealed that the expression of IiPLR1 was highest in the roots of the plant and responded to various stress treatments. nih.gov This research exemplifies how a multi-omics approach can successfully elucidate the genetic and metabolic pathways related to a specific compound within an organism.

Future research directions will likely involve applying similar multi-omics strategies to understand the effects of (+)-Lariciresinol in animal models and cell cultures. For instance, treating cells or animal models with (+)-Lariciresinol and subsequently performing transcriptomic, proteomic, and metabolomic analyses could reveal the full spectrum of genes, proteins, and metabolic pathways that are modulated by this lignan. frontiersin.orgmdpi.com Such studies could uncover novel therapeutic targets and provide a comprehensive view of how (+)-Lariciresinol exerts its biological effects, from changes in gene expression to alterations in protein function and metabolic shifts. nih.govmdpi.com The integration of these datasets is crucial for building a complete picture of the compound's biological significance. nih.govgithub.io

Table 1: Application of Omics in Lariciresinol Research

Omics Type Application Example Key Findings Reference
Transcriptomics Analysis of gene expression in Isatis indigotica Identified IiPLR1 as a key gene in lariciresinol biosynthesis. nih.gov
Metabolomics Profiling of metabolites in Isatis indigotica Correlated metabolite changes with gene expression to confirm the lariciresinol biosynthetic pathway. nih.gov

| Proteomics | (Future Direction) Analysis of protein changes upon (+)-Lariciresinol treatment | Could identify protein targets and signaling pathways directly affected by (+)-Lariciresinol. | nih.gov |

Research into the Interaction of (+)-Lariciresinol with Microbiota and its Implications for Host Biology (non-human contexts)

The gut microbiome plays a critical role in the metabolism of many dietary compounds, including lignans. nih.govnih.govnih.gov These microorganisms can transform plant lignans into metabolites that may have different, and often more potent, biological activities than the parent compounds. nih.gov Research in non-human contexts is beginning to unravel the complex interplay between (+)-Lariciresinol, gut microbiota, and the resulting effects on host physiology. researchgate.netresearchgate.netwilliams.edu

The biotransformation of lignans by intestinal bacteria is a key area of study. For example, it has been shown that gut microflora can convert pinoresinol into (+)-lariciresinol. researchgate.net This transformation is a crucial step in the metabolic pathway of many lignans. Subsequent microbial actions can further metabolize lariciresinol into enterolignans, such as secoisolariciresinol, enterodiol, and enterolactone. nih.gov These microbial metabolites are then absorbed by the host and can exert systemic effects. researchgate.net One study successfully isolated Enterococcus faecalis from a human fecal suspension and identified it as a bacterial strain responsible for the transformation of (+)-pinoresinol to (+)-lariciresinol.

The implications of these microbial transformations for host biology are significant. The metabolites produced from (+)-Lariciresinol by the gut microbiota can influence a range of physiological processes. nih.govnih.gov For instance, studies on the microbial metabolites of the related lignan secoisolariciresinol have shown that these compounds can have osteogenic effects in vitro, suggesting a potential role in bone health. nih.gov Future research in animal models will be crucial to determine how the microbial metabolism of (+)-Lariciresinol affects host health in areas such as immune function, metabolic regulation, and gut homeostasis. elifesciences.org Understanding these interactions could provide insights into how diet and individual variations in gut microbiota can influence the health effects of lignan consumption. mdpi.com

Table 2: Microbial Transformation of Lignans Related to (+)-Lariciresinol

Precursor Lignan Microbial Action Resulting Compound(s) Implication for Host Biology Reference(s)
Pinoresinol Reduction (+)-Lariciresinol Formation of a key intermediate in the enterolignan pathway. researchgate.net
(+)-Lariciresinol Reduction Secoisolariciresinol Further metabolism towards bioactive enterolignans. researchgate.net

Comparative Studies with Other Lignans and Phytoestrogens to Delineate Specific Effects

To fully appreciate the unique biological profile of (+)-Lariciresinol, it is essential to compare its activities with those of other lignans and different classes of phytoestrogens. Such comparative studies help to delineate the specific effects of (+)-Lariciresinol and identify its potential advantages or distinct mechanisms of action.

Within the lignan family, (+)-Lariciresinol has been compared to structurally similar compounds like pinoresinol. An in vitro study investigating their antineoplastic effects found that both lariciresinol and pinoresinol exhibited lower cytotoxic effects on healthy cells compared to the lignan podophyllotoxin (B1678966). nih.gov Both compounds were also shown to induce apoptosis in breast cancer cells, suggesting their potential as therapeutic agents. nih.gov In terms of antioxidant activity, studies have shown that plant lignans, as a group, demonstrate considerably higher antioxidant potential compared to their mammalian metabolites, enterodiol and enterolactone.

When compared to other classes of phytoestrogens, such as isoflavones and stilbenes, the differences in biological activity can be more pronounced. For example, genistein, an isoflavone found in soy, has been extensively studied for its anti-inflammatory properties, which it exerts through the inhibition of various signaling pathways like NF-κB. nih.govmdpi.com While lignans also possess anti-inflammatory capabilities, the specific pathways and the potency of their effects may differ. A comparative study on the skeletal effects in ovariectomized rats demonstrated profound differences between genistein, estradiol, and the selective estrogen receptor modulator raloxifene, with genistein not improving bone mineralization in that specific model. nih.govptbioch.edu.pl

Resveratrol, a stilbene found in grapes and red wine, is another well-known phytoestrogen with a broad range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Comparative analyses of the molecular mechanisms of resveratrol and (+)-Lariciresinol could reveal subtle but important differences in their interactions with cellular targets and signaling pathways. These comparative studies are vital for understanding the nuances of how different phytoestrogens contribute to health and for guiding future research into their potential therapeutic applications. mdpi.com

Table 3: Comparative Biological Activities of (+)-Lariciresinol and Other Phytoestrogens

Compound Class Key Biological Activities Potential Mechanistic Differences Reference(s)
(+)-Lariciresinol Lignan Antioxidant, Anti-inflammatory, Antineoplastic Specific effects on apoptosis pathways in cancer cells. nih.gov
Pinoresinol Lignan Antioxidant, Anti-inflammatory, Antineoplastic Similar profile to lariciresinol in some cancer cell lines. nih.gov
Genistein Isoflavone Anti-inflammatory, Anticancer, Effects on bone metabolism Potent inhibitor of NF-κB signaling; varied effects on bone mineralization. nih.govnih.gov

| Resveratrol | Stilbene | Antioxidant, Anti-inflammatory, Cardioprotective, Neuroprotective | Interacts with a wide array of cellular targets, including sirtuins. | nih.govmdpi.com |

Q & A

Q. What enzymatic pathways and genes are critical for (+)-lariciresinol biosynthesis in plants?

(+)-Lariciresinol is synthesized via the phenylpropanoid pathway, with pinoresinol/lariciresinol reductase (PLR) playing a dual role in catalyzing sequential reductions of (±)-pinoresinol to (±)-lariciresinol and further to secoisolariciresinol. In Isatis indigotica, IiPLR1 is the key isoform responsible for lariciresinol accumulation, as demonstrated by RNA interference (RNAi) silencing and overexpression experiments in hairy root cultures. Kinetic analysis reveals IiPLR1 has a 26-fold higher affinity for (±)-lariciresinol (Km = 2.50 ± 0.14 µM) than (±)-pinoresinol, though catalytic efficiency (kcat/Km) is comparable for both substrates .

Q. Which analytical methods are validated for quantifying (+)-lariciresinol in plant tissues?

High-performance liquid chromatography (HPLC) coupled with multiple reaction monitoring (MRM) mass spectrometry is widely used for precise quantification. For example, in I. indigotica hairy roots, MRM-based methods achieved a detection limit of 0.1 µg/g dry weight, enabling accurate measurement of lariciresinol levels under methyl jasmonate induction . Solubility protocols (e.g., in chloroform or DMSO) and dilution ratios must be optimized to prevent compound degradation during extraction .

Q. What in vitro bioassays demonstrate the antimicrobial activity of (+)-lariciresinol?

Antifungal efficacy is assessed via membrane permeability assays using probes like DiSC(3)-5 and propidium iodide (PI). Lariciresinol disrupts fungal membranes at MIC values of 125–250 µg/mL, as shown against Staphylococcus aureus and Escherichia coli O157:H7. Flow cytometry and fluorescence spectroscopy are critical for quantifying membrane integrity loss .

Advanced Research Questions

Q. How can multi-omics integration identify rate-limiting steps in (+)-lariciresinol biosynthesis?

Transcriptomics-metabolomics correlation analysis is a robust strategy. For instance, RNA-Seq profiles of I. indigotica hairy roots under methyl jasmonate stress were correlated with lignan content to pinpoint IiPLR1 as the key regulatory gene. Canonical correlation analysis (Pearson’s r) further validated IiC3H as a rate-limiting enzyme, leading to a 6.3-fold increase in lariciresinol production via overexpression .

Q. What experimental approaches resolve contradictions in (+)-lariciresinol accumulation under abiotic stress?

Conflicting data (e.g., downregulation in Gliricidia sepium under salinity vs. upregulation in I. indigotica under drought) require controlled comparative studies. Standardized stress induction protocols (e.g., 0.5 µM methyl jasmonate for 24–72 hours) and tissue-specific metabolomics (roots vs. leaves) can clarify context-dependent biosynthetic responses. Replicating conditions from contradictory studies (e.g., salt concentration, exposure duration) is essential .

Q. How do kinetic parameters of PLR isoforms influence metabolic engineering outcomes?

The Km and kcat/Km values of IiPLR1 determine substrate channeling efficiency. Overexpression of IiPLR1 in hairy roots prioritized lariciresinol synthesis due to its higher affinity for intermediate substrates, yielding 353.9 µg/g dry weight—6.3-fold higher than wild-type. Computational modeling of enzyme-substrate docking can further optimize pathway flux .

Q. What methodological pitfalls arise when standardizing (+)-lariciresinol extraction across plant matrices?

Tissue-specific matrix effects (e.g., lignin interference in woody plants) require tailored solvent systems. For example, ethyl acetate is optimal for I. indigotica roots, while chloroform-methanol mixtures improve recovery in bark tissues. Validation via spike-and-recovery experiments (e.g., 85–110% recovery rates) ensures protocol robustness .

Q. How does RNAi silencing validate gene function in (+)-lariciresinol biosynthesis?

RNAi targeting IiPLR1 in hairy roots reduced lariciresinol by 87%, while silencing IiPLR2 or IiPLR3 had negligible effects. Controls included empty vector lines and qRT-PCR to confirm transcript knockdown. This approach distinguishes functional isoforms from redundant paralogs .

Methodological Considerations

  • Data Contradictions : Use phylogenetically diverse plant models and orthogonal assays (e.g., enzymatic activity + metabolite profiling) to confirm gene-metabolite relationships .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., hairy root culture media, stress induction protocols) to ensure reproducibility .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in bioactivity assays, with p < 0.05 as significance threshold .

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